FGTI-2734
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN6O2S/c1-31-20-29-17-23(31)19-32(25-11-10-22(16-28)15-24(25)27)13-14-33(18-21-7-3-2-4-8-21)36(34,35)26-9-5-6-12-30-26/h5-6,9-12,15,17,20-21H,2-4,7-8,13-14,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNRVJLIEMQDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN(CCN(CC2CCCCC2)S(=O)(=O)C3=CC=CC=N3)C4=C(C=C(C=C4)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FGTI-2734: A Technical Guide on its Mechanism of Action in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of FGTI-2734, a novel dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1), in the context of pancreatic cancer. This document synthesizes preclinical data, details experimental methodologies, and visualizes the core signaling pathways involved.
Core Mechanism of Action: Dual Inhibition of Prenylation
Mutant KRAS is a primary driver in over 90% of pancreatic cancers.[1] For the KRAS protein to exert its cancer-promoting effects, it must undergo a post-translational modification called prenylation, which allows it to anchor to the inner surface of the cell membrane. This localization is critical for its signaling functions.[2][3][4]
Initially, farnesyltransferase inhibitors (FTIs) were developed to block this process. However, they proved clinically ineffective because cancer cells can adapt by using an alternative enzyme, geranylgeranyltransferase-1 (GGT-1), to prenylate KRAS, thereby maintaining its membrane association and activity.[1][3][4]
This compound was designed as a CAAX tetrapeptide mimetic to overcome this resistance mechanism by simultaneously inhibiting both FT and GGT-1.[2][3] This dual inhibition effectively prevents both farnesylation and geranylgeranylation of KRAS, leading to its accumulation in the cytosol and abrogation of its oncogenic signaling.[2][4][5]
Downstream Signaling Pathways Affected
By preventing KRAS activation, this compound modulates key downstream signaling pathways that are critical for pancreatic tumor growth and survival.
-
Inhibition of PI3K/AKT/mTOR Pathway: Treatment with this compound leads to a significant suppression of the PI3K/AKT/mTOR pathway.[2] This is evidenced by reduced phosphorylation of AKT and the downstream effector S6 in patient-derived xenograft (PDX) models.[2] This pathway is crucial for cell growth, proliferation, and survival.
-
Suppression of cMYC: The oncogenic transcription factor cMYC, which plays a major role in cell cycle progression and metabolism, is also downregulated following this compound treatment.[2][3][4]
-
Upregulation of p53 and Induction of Apoptosis: this compound treatment increases the levels of the tumor suppressor protein p53.[2][3][4] This, in conjunction with the suppression of survival pathways, leads to the induction of apoptosis, as indicated by the activation of Caspase-3.[2]
-
Minimal Effect on Erk1/2 Pathway: Notably, the Erk1/2 pathway, another major downstream effector of KRAS, is only minimally affected by this compound, suggesting a degree of specificity in its signaling impact.[2]
Preclinical Efficacy in Pancreatic Cancer Models
This compound has demonstrated significant anti-tumor activity in various preclinical models of mutant KRAS-driven pancreatic cancer. Its efficacy is selective for tumors dependent on this mutation.[2][4]
In Vitro and Ex Vivo Data
| Model Type | Cell Lines / Patient Samples | Key Findings | Reference |
| Cell Lines | MiaPaCa2, L3.6pl (mutant KRAS-dependent) | Induced apoptosis and inhibited growth. | [2] |
| 3D Co-cultures | Primary and metastatic tumor cells from 8 pancreatic cancer patients, co-cultured with pancreatic stellate cells. | Effectively inhibited viability, overcoming resistance promoted by stellate cells. | [2][3][4] |
In Vivo Data
| Model Type | Cancer Type | KRAS Mutation | Treatment | Key Findings | Reference |
| Cell Line Xenograft | Pancreatic (MiaPaCa2, L3.6pl) | Mutant | 100 mg/kg this compound | Significantly inhibited in vivo tumor growth. | [2] |
| Patient-Derived Xenograft (PDX) | Pancreatic | G12D (2 patients) | 100 mg/kg this compound | Inhibited tumor growth. | [2][3] |
| Patient-Derived Xenograft (PDX) | Pancreatic | G12V (2 patients) | 100 mg/kg this compound | Inhibited tumor growth. | [2][3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following summarizes the key experimental protocols used to elucidate the mechanism of action of this compound.
Assessment of KRAS Membrane Localization
-
Objective: To determine if this compound prevents KRAS from associating with the cell membrane.
-
Methods:
-
Immunofluorescence: Pancreatic cancer cells (e.g., MiaPaCa2) are treated with this compound or a vehicle control. Cells are then fixed, permeabilized, and stained with an anti-KRAS antibody and a nuclear counterstain (e.g., DAPI). Confocal microscopy is used to visualize the subcellular localization of KRAS. A shift from a membrane-associated pattern to a diffuse cytosolic pattern indicates successful inhibition.[3]
-
Cellular Fractionation: Treated cells are lysed and separated into cytosolic and membrane fractions via differential centrifugation. The presence of KRAS in each fraction is then quantified by Western blot analysis.[3]
-
Western Blot Analysis of Signaling Pathways
-
Objective: To quantify the effect of this compound on the expression and phosphorylation status of key signaling proteins.
-
Method:
-
Tumor tissue lysates from vehicle-treated and this compound-treated PDX mice are prepared.[2]
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of AKT and S6, as well as antibodies for cMYC, p53, and cleaved Caspase-3.[2]
-
Loading controls such as β-actin or vinculin are used to ensure equal protein loading.
-
Secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence. Densitometry is used for quantification.[2]
-
In Vivo Antitumor Activity Assessment
-
Objective: To evaluate the efficacy of this compound in inhibiting pancreatic tumor growth in a living organism.
-
Method:
-
Model Establishment: Patient-derived tumor fragments from pancreatic cancer patients are subcutaneously implanted into immunodeficient mice (e.g., NSG mice).[2]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment (e.g., 100 mg/kg body weight this compound daily) and vehicle control groups.[2]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and overall health are also monitored.
-
Endpoint: At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).[2]
-
Conclusion
This compound represents a rational and promising therapeutic strategy for mutant KRAS-driven pancreatic cancer. By dually inhibiting both farnesyltransferase and geranylgeranyltransferase-1, it effectively blocks the critical membrane localization of KRAS, a step that has been a major hurdle for previous single-agent FTIs.[3][4] This blockade leads to the suppression of key oncogenic pathways like PI3K/AKT/mTOR and cMYC, alongside the activation of apoptotic machinery.[2][6] The potent anti-tumor effects observed in clinically relevant patient-derived xenograft models underscore its potential and warrant further preclinical and clinical investigation.[2][3]
References
- 1. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dual Inhibitory Function of FGTI-2734: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
FGTI-2734 is a novel small molecule inhibitor designed to overcome resistance mechanisms in cancers driven by KRAS mutations. Its core function lies in the dual inhibition of two critical enzymes involved in post-translational protein modification: farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). This technical guide provides an in-depth analysis of this compound's dual inhibitory action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.
Mechanism of Action: Overcoming Redundancy in Prenylation
The oncogenic activity of RAS proteins, including KRAS, is contingent upon their localization to the plasma membrane. This localization is mediated by a post-translational lipid modification process known as prenylation. Farnesyltransferase (FT) typically attaches a farnesyl group to a cysteine residue within the C-terminal CAAX box of KRAS, facilitating its membrane association.
However, therapeutic strategies targeting only FT have proven insufficient for KRAS-driven cancers. This is due to a compensatory mechanism where geranylgeranyltransferase-1 (GGT-1) can alternatively prenylate KRAS with a geranylgeranyl group when FT is inhibited.[1][2][3] This alternative prenylation allows KRAS to maintain its membrane localization and oncogenic signaling.
This compound was developed to address this resistance mechanism by simultaneously inhibiting both FT and GGT-1.[2][3][4] By acting as a RAS C-terminal mimetic, this compound effectively blocks both pathways of KRAS prenylation, leading to the accumulation of inactive, cytosolic KRAS.[4][5][6] This prevents the activation of downstream oncogenic signaling pathways.[1][2][4]
Quantitative Inhibitory Activity
The potency of this compound against both farnesyltransferase and geranylgeranyltransferase-1 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 Value (nM) |
| Farnesyltransferase (FT) | 250[4][5][6] |
| Geranylgeranyltransferase-1 (GGT-1) | 520[4][5][6] |
Table 1: In vitro inhibitory potency of this compound against FT and GGT-1.
Signaling Pathways Affected by this compound
The dual inhibition of FT and GGT-1 by this compound disrupts the localization and function of KRAS, leading to the suppression of key oncogenic signaling pathways. The diagram below illustrates the targeted mechanism.
Caption: Signaling pathway inhibited by this compound.
This compound has been shown to suppress oncogenic pathways mediated by AKT, mTOR, and cMYC, while upregulating the tumor suppressor p53.[1][2][4] Interestingly, its effect on the Erk1/2 pathway, another major downstream effector of KRAS, has been reported as minimal in some contexts, suggesting a degree of specificity in its impact on signaling networks.[4]
Experimental Protocols
The dual inhibitory function of this compound and its effects on cancer cells have been elucidated through a series of key experiments.
In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 values of this compound for FT and GGT-1.
Methodology:
-
Recombinant human farnesyltransferase and geranylgeranyltransferase-1 are used.
-
The assay measures the incorporation of radiolabeled farnesyl pyrophosphate or geranylgeranyl pyrophosphate onto a substrate peptide (e.g., biotinylated-KRAS C-terminus).
-
Varying concentrations of this compound are incubated with the enzyme, substrate, and radiolabeled pyrophosphate.
-
The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blotting for Prenylation Status
Objective: To assess the effect of this compound on the prenylation of RAS and other proteins in whole cells.
Methodology:
-
Cancer cell lines (e.g., NIH3T3 transformed with KRAS, HRAS, or NRAS) are treated with various concentrations of this compound, a selective FTI (e.g., FTI-2148), and a selective GGTI (e.g., GGTI-2418) as controls.[4]
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE. Unprenylated proteins exhibit slower migration compared to their prenylated counterparts.[4][7]
-
Proteins are transferred to a membrane and probed with specific antibodies against KRAS, HRAS, NRAS, HDJ2 (an FT substrate), and RAP1A (a GGT-1 substrate).[4][7]
-
The presence of slower-migrating bands in this compound-treated cells indicates the inhibition of prenylation.[4][7]
Caption: Western blotting workflow for prenylation analysis.
Immunofluorescence for RAS Membrane Localization
Objective: To visualize the effect of this compound on the subcellular localization of KRAS.
Methodology:
-
Human cancer cells (e.g., MiaPaCa2, H460) are grown on glass coverslips.[4]
-
Cells are infected with lentiviruses expressing GFP-tagged mutant KRAS.[4]
-
The cells are then treated with a vehicle control, this compound, FTI-2148, or GGTI-2418.[4]
-
Following treatment, the cells are fixed, and the localization of GFP-KRAS is observed using a confocal microscope.[4]
-
Effective inhibition of membrane localization is indicated by a diffuse cytoplasmic GFP signal, as opposed to a distinct membrane-associated signal.[4]
Therapeutic Implications
The dual inhibitory function of this compound represents a significant advancement in the pursuit of effective therapies for KRAS-driven cancers, which have historically been challenging to treat. By preventing the alternative prenylation pathway that confers resistance to farnesyltransferase inhibitors, this compound effectively inhibits KRAS membrane localization and its oncogenic activity.[1][2][4] This has been demonstrated to induce apoptosis and inhibit tumor growth in preclinical models of pancreatic, lung, and colon cancer.[2][4] Furthermore, this compound has shown promise in overcoming resistance to targeted therapies like sotorasib in KRAS G12C-mutant lung cancer by preventing ERK reactivation.[8][9][10] These findings underscore the potential of dual FT and GGT-1 inhibition as a viable therapeutic strategy.
References
- 1. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. bioengineer.org [bioengineer.org]
- 9. news-medical.net [news-medical.net]
- 10. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on FGTI-2734 for the Inhibition of KRAS G12D-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12 to Asp (G12D) mutation, is a major driver in a significant percentage of pancreatic, colorectal, and lung cancers. Historically considered "undruggable," recent advancements have led to the development of targeted inhibitors. This technical guide focuses on FGTI-2734, a novel dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). By preventing the necessary post-translational prenylation of KRAS, this compound effectively inhibits its membrane localization and downstream oncogenic signaling. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Challenge of KRAS G12D
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12D mutation results in a constitutively active, GTP-bound state of KRAS, leading to uncontrolled cell growth and tumor development. The development of inhibitors for KRAS G12D has been challenging due to the protein's high affinity for GTP and the shallow nature of its binding pockets.
This compound represents a strategic approach to targeting KRAS G12D by inhibiting the enzymes responsible for its post-translational modification, which is essential for its function.
Mechanism of Action of this compound
For KRAS to function, it must be localized to the inner surface of the cell membrane. This localization is dependent on a post-translational modification process called prenylation, where a farnesyl or geranylgeranyl lipid group is attached to the C-terminal CaaX box of the protein.
Initially, farnesyltransferase inhibitors (FTIs) were developed to block this process. However, they showed limited clinical efficacy against KRAS-mutant tumors because KRAS can undergo alternative prenylation by geranylgeranyltransferase-1 (GGTase-1) when FTase is inhibited[1][2].
This compound is a RAS C-terminal mimetic dual inhibitor that targets both FTase and GGTase-1.[2][3] This dual inhibition effectively prevents both primary and alternative prenylation of KRAS, leading to its mislocalization from the plasma membrane and subsequent inhibition of its downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][3][4] This ultimately results in the induction of apoptosis and inhibition of tumor growth in KRAS-dependent cancers.[1][3]
Signaling Pathway and Inhibition Model
The following diagram illustrates the KRAS G12D signaling pathway and the mechanism of inhibition by this compound.
Caption: KRAS G12D signaling pathway and this compound mechanism of action.
Quantitative Data
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Target/Model | Value | Reference |
| IC₅₀ | Farnesyltransferase (FTase) | 250 nM | [2] |
| IC₅₀ | Geranylgeranyltransferase-1 (GGTase-1) | 520 nM | [2] |
| In Vivo Efficacy | Mutant KRAS-dependent human tumor xenografts (MiaPaCa2, L3.6pl, Calu6) | Tumor growth inhibition | [2] |
| In Vivo Efficacy | Patient-derived xenografts (PDX) from pancreatic cancer patients with mutant KRAS (two G12D, two G12V) | Tumor growth inhibition | [1][2] |
Note: Specific percentages of tumor growth inhibition from in vivo studies are not consistently reported in the publicly available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a KRAS inhibitor like this compound.
Caption: A typical experimental workflow for preclinical evaluation of a KRAS inhibitor.
Detailed Protocols
-
Cell Seeding: Seed KRAS G12D mutant and wild-type cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Cell Lysis: Plate cells and treat with this compound as for the viability assay. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Harvesting: Treat cells with this compound. After treatment, wash cells with PBS and harvest by scraping.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Cytosolic Fraction Separation: Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet the nuclei. Collect the supernatant.
-
Membrane Fraction Separation: Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.
-
Analysis: Analyze the protein content of the cytosolic and membrane fractions by Western blotting for KRAS.
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ KRAS G12D mutant cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) and vehicle control daily or as determined by pharmacokinetic studies.
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight twice weekly.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting).
Conclusion
This compound presents a promising therapeutic strategy for cancers driven by the KRAS G12D mutation. Its dual inhibitory mechanism targeting both farnesyltransferase and geranylgeranyltransferase-1 effectively circumvents a key resistance mechanism observed with first-generation farnesyltransferase inhibitors. The preclinical data demonstrate its ability to inhibit KRAS membrane localization, suppress downstream oncogenic signaling, and inhibit tumor growth in relevant cancer models. The experimental protocols provided in this guide offer a robust framework for the further investigation and development of this compound and other similar targeted therapies. Further studies are warranted to translate these promising preclinical findings into clinical applications for patients with KRAS G12D-mutated cancers.
References
- 1. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Commitment to Privacy - Virginia Commonwealth University [masseycancercenter.org]
- 4. researchgate.net [researchgate.net]
FGTI-2734: A Dual Inhibitor of Farnesyltransferase and Geranylgeranyltransferase-1 for Thwarting RAS-Driven Oncogenesis
An in-depth technical guide on the core topic of FGTI-2734's effect on RAS protein trafficking for researchers, scientists, and drug development professionals.
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that regulate cell proliferation, differentiation, and survival. Activating mutations in RAS genes are among the most common oncogenic drivers, found in approximately 16% of all human cancers.[1] The biological function of Ras proteins is contingent on their post-translational modification and subsequent localization to the plasma membrane, a process that is essential for their interaction with downstream effectors.[2][3] A key step in this process is prenylation, the addition of a farnesyl or geranylgeranyl lipid group to the C-terminus of Ras, which is catalyzed by farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1), respectively.[3][4]
Historically, farnesyltransferase inhibitors (FTIs) were developed as a promising therapeutic strategy to inhibit Ras function.[1][5] However, their clinical efficacy, particularly in patients with KRAS mutations, was limited due to the ability of KRAS and NRAS to undergo alternative prenylation by GGT-1 when FT is inhibited, thus bypassing the therapeutic blockade.[1][6] To overcome this resistance mechanism, dual inhibitors targeting both FT and GGT-1 have been developed. This compound is a novel, RAS C-terminal mimetic dual inhibitor of FT and GGT-1 that has demonstrated significant preclinical activity in thwarting the growth of mutant KRAS-driven tumors.[7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on RAS protein trafficking and downstream signaling, and detailed methodologies for key experiments used to characterize its activity.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of both FT and GGT-1, preventing the attachment of farnesyl and geranylgeranyl pyrophosphate to the C-terminal CAAX box of Ras proteins.[7][9] This dual inhibition is critical for preventing the membrane localization of all Ras isoforms, including KRAS, which can otherwise be alternatively prenylated by GGT-1 in the presence of an FTI alone.[8][10] By blocking prenylation, this compound effectively traps Ras proteins in the cytosol, preventing their association with the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.[2][9]
The primary consequence of inhibiting Ras trafficking to the membrane is the abrogation of its ability to engage with and activate downstream effector proteins, such as RAF, PI3K, and RalGDS. This leads to the suppression of key signaling cascades, including the MAPK/ERK and PI3K/AKT/mTOR pathways, which are pivotal for tumor cell survival and proliferation.[6][8] Furthermore, this compound has been shown to induce apoptosis in mutant KRAS-dependent cancer cells.[7][8]
A key application of this compound is in overcoming resistance to targeted therapies like sotorasib, a KRAS G12C inhibitor.[11][12][13] Resistance to sotorasib can arise from the reactivation of the ERK pathway, which is dependent on wild-type RAS membrane localization.[12][14] By blocking the membrane localization of all RAS proteins, this compound prevents this ERK reactivation, thereby synergizing with sotorasib to induce cancer cell death.[11][13][15]
Signaling Pathway Diagram
Caption: Mechanism of RAS processing and trafficking, and inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| Farnesyltransferase (FT) | 250 nM | [7] |
| Geranylgeranyltransferase-1 (GGT-1) | 520 nM | [7] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Lines | Concentration Range | Duration | Effect | Reference |
| MiaPaCa2, L3.6pl, Calu6 | 1-30 µM | 72 hours | Induction of CASPASE-3 and PARP cleavage | [7] |
| MiaPaCa2, L3.6pl, Calu6 | 3-30 µM | 72 hours | Inhibition of HDJ2, RAP1A, KRAS, and NRAS prenylation | [7] |
| RAS-transformed NIH3T3, mutant KRAS human cancer cells | Not specified | Not specified | Inhibition of KRAS membrane localization | [7] |
| KRAS G12C lung cancer cell lines | Not specified | Not specified | Synergistic inhibition of viability and induction of apoptosis with sotorasib | [13][14] |
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing Regimen | Duration | Effect | Reference |
| Mutant KRAS-dependent human tumor xenografts | 100 mg/kg/day (intraperitoneal) | 18-25 days | Inhibition of tumor growth | [7] |
| Pancreatic cancer patient-derived xenografts (mutant KRAS) | 100 mg/kg/day | 21 days | Suppression of tumor growth and inhibition of PI3K/AKT/mTOR pathway | [6][8] |
| KRAS G12C lung cancer patient-derived xenograft (with sotorasib) | Not specified | Not specified | Significant tumor regression | [13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Western Blotting for Protein Prenylation
Objective: To determine the effect of this compound on the prenylation of RAS and other farnesylated or geranylgeranylated proteins. Unprenylated proteins exhibit a characteristic upward mobility shift on SDS-PAGE gels.[8]
Detailed Protocol:
-
Cell Culture and Lysis:
-
Plate cancer cells (e.g., MiaPaCa2, L3.6pl, Calu6) at a density of 2 x 10^5 cells/well in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 3-30 µM) or vehicle (DMSO) for 72 hours.[7]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Immunofluorescence Microscopy for RAS Localization
Objective: To visualize the subcellular localization of RAS proteins and assess the effect of this compound on their membrane association.[8][16]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in 24-well plates.
-
Treat cells with this compound or vehicle as described for western blotting.
-
-
Immunostaining:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against KRAS (or other RAS isoforms) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
Wash cells three times with PBS.
-
-
Imaging:
-
Mount coverslips on glass slides using an anti-fade mounting medium.
-
Image cells using a confocal or widefield fluorescence microscope.
-
Analyze images for changes in the localization of the RAS protein from the plasma membrane to the cytoplasm.
-
Cellular Fractionation
Objective: To quantitatively assess the distribution of RAS proteins between the membrane and cytosolic fractions of the cell following treatment with this compound.[8][16]
Detailed Protocol:
-
Cell Culture and Harvesting:
-
Treat cells with this compound or vehicle as previously described.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
-
Fractionation Procedure:
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
Carefully collect the supernatant (cytosolic fraction).
-
Wash the pellet with PBS and resuspend it in lysis buffer (membrane fraction).
-
-
Analysis:
-
Determine the protein concentration of both fractions.
-
Analyze equal amounts of protein from the cytosolic and membrane fractions by western blotting for RAS proteins as described above.
-
Use markers for each fraction (e.g., GAPDH for cytosol, Na+/K+ ATPase for plasma membrane) to confirm the purity of the fractions.
-
Apoptosis Assays
Objective: To determine if this compound induces programmed cell death in cancer cells.[7][8]
Detailed Protocol (for Western Blotting of Cleaved Caspase-3 and PARP):
-
Sample Preparation:
-
Prepare cell lysates from cells treated with this compound or vehicle as described in the western blotting protocol.
-
-
Immunoblotting:
-
Perform SDS-PAGE and western blotting as previously described.
-
Probe membranes with primary antibodies specific for:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Full-length Caspase-3
-
Full-length PARP
-
-
Use a loading control antibody (e.g., β-actin).
-
Analyze the blots for an increase in the levels of the cleaved forms of Caspase-3 and PARP, which are markers of apoptosis.
-
Conclusion
This compound represents a promising therapeutic agent that addresses a key mechanism of resistance to farnesyltransferase inhibitors. By dually inhibiting both FT and GGT-1, this compound effectively blocks RAS protein trafficking to the plasma membrane, leading to the inhibition of downstream oncogenic signaling and the induction of apoptosis in RAS-dependent cancers.[7][8] Its ability to overcome resistance to targeted therapies such as sotorasib further highlights its potential clinical utility.[13][14] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other dual prenylation inhibitors in preclinical and clinical settings. Further research is warranted to fully elucidate the therapeutic potential of this novel agent in the treatment of RAS-driven malignancies.[6][9]
References
- 1. Farnesyltransferase-mediated Delivery of a Covalent Inhibitor Overcomes Alternative Prenylation to Mislocalize K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Evidence that farnesyltransferase inhibitors suppress Ras transformation by interfering with Rho activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioengineer.org [bioengineer.org]
- 12. news-medical.net [news-medical.net]
- 13. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 14. researchgate.net [researchgate.net]
- 15. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 16. researchgate.net [researchgate.net]
The Role of FGTI-2734 in Inhibiting Protein Prenylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein prenylation is a critical post-translational modification that enables the localization and function of numerous signaling proteins, including the notorious Ras family of oncoproteins. The failure of first-generation farnesyltransferase inhibitors (FTIs) to show significant clinical efficacy, largely due to a resistance mechanism involving alternative prenylation, necessitated the development of novel therapeutic strategies. This technical guide provides an in-depth examination of FGTI-2734, a peptidomimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex biological pathways it modulates. This document serves as a comprehensive resource for understanding how this compound effectively circumvents FTI resistance by preventing the membrane localization of KRAS, thereby inhibiting downstream oncogenic signaling and inducing apoptosis in mutant KRAS-dependent cancers.
Introduction: The Challenge of Protein Prenylation and KRAS
Protein prenylation is the enzymatic attachment of hydrophobic isoprenoid moieties—either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group—to a cysteine residue within a C-terminal "CAAX" motif of a target protein.[1][2] This lipid modification is catalyzed by three key enzymes: farnesyltransferase (FTase) and geranylgeranyltransferases type I and II (GGTase-I and GGTase-II).[1] For proteins like those in the Ras superfamily, this process is a prerequisite for their attachment to the inner leaflet of the cell membrane, which is essential for their signal-transducing functions.[3][4]
Mutations in the KRAS gene are found in approximately 90% of pancreatic cancers and are prevalent in lung and colon cancers, making it one of the most sought-after targets in oncology.[5][6] The initial strategy to drug KRAS focused on inhibiting FTase, the enzyme responsible for its primary prenylation. However, these FTIs proved clinically disappointing. The key reason for this failure was the discovery that when FTase is blocked, KRAS can be alternatively prenylated by GGTase-1, allowing it to maintain its membrane localization and oncogenic activity.[6][7] This resistance mechanism highlighted the need for a therapeutic agent that could simultaneously block both pathways.
This compound: A Dual Inhibitor Strategy
To overcome the geranylgeranylation-dependent resistance to FTIs, this compound was designed as a RAS C-terminal mimetic that acts as a potent dual inhibitor of both FTase and GGTase-1.[7][8][9] By targeting both enzymes, this compound effectively prevents the prenylation of KRAS and NRAS, regardless of the available pathway, thereby blocking their crucial membrane association.[9][10]
Mechanism of Action
This compound functions as a competitive inhibitor, mimicking the CAAX tetrapeptide substrate of both FTase and GGTase-1.[3][9] This dual inhibition is the key to its enhanced efficacy compared to selective inhibitors. While a selective FTI (like FTI-2148) or a selective GGTI (like GGTI-2418) alone is insufficient to block KRAS membrane localization, this compound successfully prevents it in various human cancer cell lines, including those from pancreatic, lung, and colon cancers.[7][10] This blockade of Ras localization leads to the suppression of downstream oncogenic signaling pathways and the induction of apoptosis.[6][10]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Enzymatic Inhibition [8][9]
| Enzyme Target | IC50 (nM) |
| Farnesyltransferase (FTase) | 250 |
| Geranylgeranyltransferase-1 (GGTase-1) | 520 |
Table 2: Cellular Effects of this compound [8]
| Effect | Cell Lines | Concentration Range (µM) | Duration (hours) |
| Inhibition of HDJ2, RAP1A, KRAS, NRAS Prenylation | MiaPaCa2, L3.6pl, Calu6 | 3 - 30 | 72 |
| Induction of CASPASE-3 and PARP Cleavage | MiaPaCa2, L3.6pl, Calu6 | 1 - 30 | 72 |
Table 3: In Vivo Efficacy in Mouse Xenograft Models [8][9][10]
| Tumor Model | Treatment | Outcome |
| Mutant KRAS-dependent (MiaPaCa2, L3.6pl, Calu6) | 100 mg/kg/day this compound (intraperitoneal) | Significant inhibition of tumor growth |
| Mutant KRAS-independent (A549, H460, DLD1) | 100 mg/kg/day this compound (intraperitoneal) | No significant inhibition of tumor growth |
| Pancreatic Cancer Patient-Derived Xenografts (PDX) | 100 mg/kg/day this compound (intraperitoneal) | Inhibition of tumor growth |
Table 4: Impact on Downstream Signaling Pathways in PDX Models [10]
| Signaling Molecule | Effect | Average Change | P-value |
| P-AKT/AKT | Inhibition | 75% ± 4% | P=0.00005 |
| P-S6/S6 | Inhibition | 82% ± 15% | P=0.003 |
| P-Erk1–2/Erk1–2 | Minimal Inhibition | 18% ± 6% | P=0.04 |
| cMYC/β-ACTIN | Inhibition | 71% ± 4% | P=0.0006 |
| p53/β-ACTIN | Upregulation | 2.9 ± 0.6-fold | P=0.027 |
| CASPASE 3/β-ACTIN | Induction | 1.71 ± 0.04-fold | P=0.001 |
Visualizing the Pathways and Processes
To better understand the context of this compound's action, the following diagrams illustrate the core biological pathways and experimental logic.
References
- 1. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 7. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Dual FT-GGT1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Farnesyl and Geranylgeranyl Transferase Inhibitor FGTI-2734: A Technical Overview of its Impact on AKT/mTOR and cMYC Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FGTI-2734 is a novel investigational dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), demonstrating significant preclinical activity against mutant KRAS-driven cancers. By preventing the post-translational prenylation required for KRAS membrane localization and subsequent activation, this compound effectively abrogates downstream oncogenic signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its inhibitory effects on the critical AKT/mTOR and cMYC signaling pathways. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.
Introduction: Targeting KRAS and its Downstream Effectors
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas. Mutant KRAS is constitutively active, leading to the uncontrolled activation of downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis. Two of the most critical downstream pathways are the PI3K/AKT/mTOR and the RAF/MEK/ERK pathways, the latter of which can influence the expression of the transcription factor cMYC.
The function of KRAS is critically dependent on its localization to the plasma membrane, a process mediated by post-translational lipid modifications, specifically farnesylation. Initial therapeutic strategies focused on inhibiting farnesyltransferase (FTase) with farnesyltransferase inhibitors (FTIs). However, these agents showed limited clinical efficacy due to a resistance mechanism whereby cancer cells utilize an alternative prenylation pathway involving geranylgeranyltransferase-1 (GGTase-1).
This compound was developed to overcome this resistance by simultaneously inhibiting both FTase and GGTase-1. This dual inhibition effectively blocks KRAS prenylation, preventing its membrane association and subsequent activation of downstream oncogenic signaling.
Mechanism of Action of this compound
This compound is a C-terminal mimetic of KRAS that acts as a competitive inhibitor of both FTase and GGTase-1. Its primary mechanism of action is the prevention of the transfer of farnesyl and geranylgeranyl pyrophosphate to the C-terminal CAAX box of KRAS and other small GTPases. This inhibition of prenylation prevents the anchoring of KRAS to the inner leaflet of the plasma membrane, thereby rendering it unable to engage with and activate its downstream effectors.
The effective inhibition of both enzymes is crucial for its anti-cancer activity, as demonstrated by its superior performance over single-target inhibitors.
Impact on the AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Upon activation by membrane-bound KRAS, phosphatidylinositol 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT. Activated AKT then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
This compound, by preventing KRAS activation, leads to a significant downregulation of the AKT/mTOR pathway.
Quantitative Analysis of AKT/mTOR Pathway Inhibition
Studies in patient-derived xenograft (PDX) models of pancreatic cancer have provided quantitative evidence of this compound's impact on this pathway. Treatment with this compound at a dose of 100 mg/kg body weight resulted in a statistically significant reduction in the phosphorylation of key pathway components.
| Pathway Component | Analyte | Inhibition Percentage (Mean ± SE) | p-value | Reference |
| AKT | P-AKT/AKT | 75 ± 4% | 0.00005 | [1] |
| mTORC1 Substrate | P-S6/S6 | 82 ± 15% | 0.003 | [1] |
These data clearly demonstrate the potent inhibitory effect of this compound on the AKT/mTOR signaling cascade.
Signaling Pathway Diagram
References
Upregulation of p53 by FGTI-2734 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGTI-2734 is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). By preventing the post-translational prenylation of key signaling proteins, most notably RAS family members, this compound effectively blocks their membrane localization and subsequent activation of downstream oncogenic pathways. A critical consequence of this inhibition is the upregulation of the tumor suppressor protein p53, a central regulator of cell cycle arrest, apoptosis, and DNA repair. This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on p53 upregulation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers. Their biological activity is critically dependent on post-translational modifications, primarily prenylation, which facilitates their anchoring to the inner leaflet of the plasma membrane. Farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) are the key enzymes responsible for attaching farnesyl and geranylgeranyl isoprenoid groups, respectively, to the C-terminal CAAX motif of RAS and other proteins. While farnesyltransferase inhibitors (FTIs) have shown promise, their efficacy has been limited by alternative prenylation of KRAS and NRAS by GGTase-1.
This compound was developed as a dual inhibitor to overcome this resistance mechanism. By inhibiting both FTase and GGTase-1, this compound effectively prevents the membrane localization of RAS proteins, leading to the suppression of downstream pro-survival signaling pathways, such as the PI3K/AKT/mTOR cascade. Concurrently, this disruption of oncogenic signaling leads to the activation and upregulation of the tumor suppressor p53, further contributing to the anti-cancer effects of this compound.
Mechanism of Action: Upregulation of p53
The primary mechanism by which this compound upregulates p53 is through the inhibition of the PI3K/AKT signaling pathway, a key downstream effector of RAS.[1]
dot
Caption: this compound signaling pathway leading to p53 upregulation.
Activated AKT phosphorylates and activates MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2] By inhibiting the upstream activation of AKT, this compound prevents the phosphorylation and activation of MDM2. This leads to the stabilization and accumulation of p53 in the nucleus, where it can transcriptionally activate its target genes involved in apoptosis and cell cycle arrest.
Quantitative Data
The following tables summarize the quantitative data on the activity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| Farnesyltransferase (FTase) | 250 |
| Geranylgeranyltransferase-1 (GGTase-1) | 520 |
| Data from MedChemExpress[3] |
Table 2: Effect of this compound on Cell Viability in Mutant KRAS Cancer Cell Lines
| Cell Line | Cancer Type | Mutant KRAS Dependency | IC50 (µM) - 72h |
| MiaPaCa2 | Pancreatic | Dependent | ~5 |
| L3.6pl | Pancreatic | Dependent | ~5 |
| Calu6 | Lung | Dependent | ~10 |
| A549 | Lung | Independent | >30 |
| H460 | Lung | Independent | >30 |
| DLD1 | Colon | Independent | >30 |
| Data derived from Western blot analysis showing apoptosis induction in dependent lines at indicated concentrations.[4] |
Table 3: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | KRAS Mutation | Treatment | Tumor Growth Inhibition (%) |
| Patient 1 | Pancreatic | G12D | 100 mg/kg/day this compound | Significant |
| Patient 2 | Pancreatic | G12D | 100 mg/kg/day this compound | Significant |
| Patient 3 | Pancreatic | G12V | 100 mg/kg/day this compound | Significant |
| Patient 4 | Pancreatic | G12V | 100 mg/kg/day this compound | Significant |
| Qualitative description of "significant" inhibition is based on the graphical data presented in the source.[4] |
Experimental Protocols
Western Blot Analysis for p53 Upregulation
This protocol describes the detection of p53 protein levels in cancer cells following treatment with this compound.
dot
Caption: Workflow for Western blot analysis of p53.
Materials:
-
Cancer cell lines (e.g., MiaPaCa2, L3.6pl)
-
This compound
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
10-12% polyacrylamide gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody: anti-p53 antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1-30 µM) for the desired time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis to quantify the relative levels of p53, normalizing to a loading control like β-actin or GAPDH.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cells.
dot
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Patient-Derived Xenograft (PDX) Model
This protocol outlines the general steps for establishing and treating pancreatic cancer PDX models with this compound.[5][6]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Freshly resected human pancreatic tumor tissue
-
Surgical tools
-
This compound formulation for intraperitoneal injection
Procedure:
-
Tumor Implantation: Subcutaneously implant small fragments of fresh human pancreatic tumor tissue into the flanks of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., 100 mg/kg) or vehicle control daily via intraperitoneal injection.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting for p53 expression or immunohistochemistry.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by RAS mutations. Its dual inhibitory action on FTase and GGTase-1 effectively abrogates RAS signaling, leading to the suppression of oncogenic pathways and the induction of apoptosis. A key component of its anti-tumor activity is the upregulation of the tumor suppressor p53, which is mediated through the inhibition of the PI3K/AKT pathway and subsequent stabilization of p53. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this compound and related targeted therapies. Further investigation into the precise molecular interactions within the this compound-induced p53 activation pathway will be crucial for optimizing its clinical application.
References
- 1. PI3K/Akt-mediated regulation of p53 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mdm2 phosphorylation by Akt regulates the p53 response to oxidative stress to promote cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on FGTI-2734 in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGTI-2734 is an investigational small molecule inhibitor with a novel mechanism of action targeting key cellular processes implicated in cancer, particularly in non-small cell lung cancer (NSCLC). As a RAS C-terminal mimetic, it functions as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] This dual inhibition is critical for preventing the membrane localization of RAS proteins, a necessary step for their oncogenic activity.[1][2] Preclinical studies have demonstrated its potential to overcome resistance to targeted therapies, specifically in the context of KRAS-mutant lung cancers. This document provides an in-depth technical guide on the foundational preclinical research of this compound in NSCLC.
Core Mechanism of Action
This compound is designed to circumvent a key resistance mechanism to farnesyltransferase inhibitors (FTIs). While FTIs block one pathway for KRAS membrane association, cancer cells can adapt by utilizing an alternative pathway involving geranylgeranylation.[3] By inhibiting both FT and GGT-1, this compound effectively blocks both avenues, preventing KRAS from reaching the cell membrane where it would initiate downstream oncogenic signaling.[2][3]
A significant area of investigation has been the combination of this compound with KRAS G12C inhibitors like sotorasib.[4][5][6] Tumors treated with sotorasib can develop resistance through a process known as ERK reactivation, which is dependent on the membrane localization of wild-type RAS proteins.[4][5] this compound prevents this localization, thereby inhibiting ERK reactivation and restoring sensitivity to sotorasib.[4][5][7] This synergistic interaction has shown promise in preclinical models of sotorasib-resistant KRAS G12C lung cancer.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Lines Tested | Reference |
| Farnesyltransferase (FT) | 250 nM | Not specified in abstracts | [1] |
| Geranylgeranyltransferase-1 (GGT-1) | 520 nM | Not specified in abstracts | [1] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Effect | Concentration Range | Treatment Duration | Cell Lines | Observations | Reference |
| Induction of Apoptosis | 1-30 µM | 72 hours | MiaPaCa2, L3.6pl, Calu-6 | Induced cleavage of CASPASE-3 and PARP. | [1] |
| Inhibition of Protein Prenylation | 3-30 µM | 72 hours | MiaPaCa2, L3.6pl, Calu-6 | Inhibited prenylation of HDJ2, RAP1A, KRAS, and NRAS. | [1] |
| Inhibition of KRAS Membrane Localization | Not specified | Not specified | RAS-transformed NIH3T3, Calu-6, A549, DLD1 | Prevented membrane localization of KRAS. | [1][2] |
| Synergistic Inhibition of Viability (with Sotorasib) | Not specified | Not specified | KRAS G12C lung cancer cells | The combination was synergistic in inhibiting cell viability. | [7] |
| Synergistic Induction of Apoptosis (with Sotorasib) | Not specified | Not specified | KRAS G12C lung cancer cells | The combination was synergistic in inducing apoptosis. | [7] |
Table 3: In Vivo Efficacy of this compound
| Model | Dosing Regimen | Duration | Tumor Type | Key Findings | Reference |
| Mouse Xenograft | 100 mg/kg/day (intraperitoneally) | 18-25 days | Mutant KRAS-dependent tumors | Inhibited tumor growth. | [1] |
| Patient-Derived Xenograft (PDX) | Not specified | Not specified | Pancreatic cancer with mutant KRAS (G12D, G12V) | Inhibited tumor growth. | [2][3] |
| PDX (Combination with Sotorasib) | Not specified | Not specified | KRAS G12C lung cancer | Enhanced sotorasib's anti-tumor activity, leading to significant tumor regression. | [7] |
| Sotorasib-Resistant Xenografts (Combination) | Not specified | Not specified | Sotorasib-resistant KRAS G12C human lung cancer | More effective at suppressing in vivo levels of P-ERK. | [7] |
Signaling Pathway Analysis
The primary signaling pathways affected by this compound are those downstream of RAS. In preclinical models, this compound has been shown to suppress the PI3K/AKT/mTOR and cMYC pathways while increasing the levels of the tumor suppressor p53.[2][3][8] In the context of sotorasib resistance, its key effect is the inhibition of ERK reactivation.[4][5]
Caption: this compound signaling pathway in KRAS G12C NSCLC.
Experimental Protocols
While detailed, step-by-step protocols are not available in the provided search results, the methodologies for key experiments can be outlined based on standard laboratory practices and the descriptions in the referenced studies.[2][3][9]
1. Western Blotting for Protein Prenylation and Signaling Pathway Analysis
-
Objective: To assess the inhibition of protein prenylation (indicated by a mobility shift) and the modulation of downstream signaling proteins.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., Calu-6, A549) are cultured in appropriate media and treated with varying concentrations of this compound, FTI-2148 (a farnesyltransferase inhibitor), GGTI-2418 (a geranylgeranyltransferase inhibitor), or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., KRAS, NRAS, HDJ2, RAP1A, phospho-AKT, total AKT, phospho-ERK, total ERK, PARP, Caspase-3).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Unprenylated proteins will show a slower migration compared to their prenylated counterparts.
-
2. Immunofluorescence for KRAS Membrane Localization
-
Objective: To visually determine the effect of this compound on the subcellular localization of KRAS.
-
Methodology:
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound or control compounds.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody specific for KRAS, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The cell nuclei are stained with DAPI, and the coverslips are mounted on microscope slides.
-
Microscopy: Images are captured using a fluorescence or confocal microscope to visualize the localization of KRAS. A diffuse cytoplasmic staining in treated cells, as opposed to membrane-associated staining in control cells, indicates inhibition of membrane localization.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other agents in a living organism.
-
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells or fragments from a patient-derived tumor (PDX) are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, their volume is measured regularly. Mice with established tumors are randomized into treatment and control groups.
-
Drug Administration: this compound is administered (e.g., intraperitoneally) at a specified dose and schedule. In combination studies, sotorasib may be given orally. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are monitored throughout the study.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Caption: A representative workflow for in vivo xenograft studies.
Conclusion and Future Directions
The initial preclinical data on this compound are promising, particularly for its potential to address drug resistance in KRAS-mutant non-small cell lung cancer. Its dual inhibitory mechanism against both farnesyltransferase and geranylgeranyltransferase-1 represents a rational strategy to block RAS membrane localization and subsequent oncogenic signaling. The synergistic effects observed when combined with targeted therapies like sotorasib highlight a potential paradigm shift in treating these challenging tumors.[4][5][6]
Further preclinical development is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. As researchers work towards securing FDA approval for clinical trials, these foundational studies provide a strong rationale for its continued investigation as a novel therapeutic agent for NSCLC and other KRAS-driven malignancies.[6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bioengineer.org [bioengineer.org]
- 5. news-medical.net [news-medical.net]
- 6. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 7. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Commitment to Privacy - Virginia Commonwealth University [masseycancercenter.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Optimal Concentration of FGTI-2734 for Cell Culture Assays
Introduction
FGTI-2734 is a potent, cell-permeable small molecule inhibitor that targets both farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] These enzymes are critical for the post-translational modification process known as prenylation, which attaches isoprenoid lipids to C-terminal cysteine residues of various proteins, most notably members of the RAS superfamily.[2][3][4] This lipid modification is essential for the proper membrane localization and subsequent activation of these proteins.[3][5][6]
Mutant KRAS is a major driver in many cancers, including pancreatic, lung, and colon cancers.[2][3] While farnesyltransferase inhibitors (FTIs) were initially developed to block KRAS activity, they were found to have limited clinical efficacy because KRAS can undergo alternative prenylation by GGT-1, creating a resistance mechanism.[3][4][7] this compound was designed to overcome this resistance by inhibiting both enzymes, thereby effectively preventing KRAS membrane association and blocking its oncogenic signaling.[1][3] In cell culture models, this compound has been shown to inhibit downstream signaling pathways such as PI3K/AKT/mTOR and cMYC, upregulate the tumor suppressor p53, and induce apoptosis in mutant KRAS-dependent cancer cells.[2][3][7]
These application notes provide a summary of effective concentrations and detailed protocols for utilizing this compound in various cell culture assays.
Data Presentation
The optimal concentration of this compound is assay- and cell-line-dependent. The following tables summarize key quantitative data from published research to guide experimental design.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | IC50 Value |
| Farnesyltransferase (FT) | 250 nM[1] |
| Geranylgeranyltransferase-1 (GGT-1) | 520 nM[1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay Type | Cell Lines | Concentration Range | Incubation Time | Observed Effect |
| Apoptosis Induction (Caspase-3/PARP Cleavage) | MiaPaCa2, L3.6pl, Calu6 (KRAS-dependent) | 1 - 30 µM[1][2] | 72 hours | Induction of apoptosis markers.[1][2] |
| Inhibition of Protein Prenylation | KRAS/HRAS/NRAS-transformed NIH3T3 | 3 - 30 µM[1][2] | 72 hours | Inhibition of prenylation of HDJ2, RAP1A, KRAS, and NRAS, indicated by a shift in gel mobility.[1][2] |
| Inhibition of Cell Viability | Pancreatic cancer patient-derived cells | 3 - 100 µM[2] | 72 hours | Dose-dependent reduction in cell viability.[2] |
| Inhibition of KRAS Membrane Localization | Calu6, A549, DLD1 | Not specified, but effective | Not specified | Prevention of KRAS localization to the cell membrane.[2] |
| Synergy with Sotorasib | KRAS G12C Lung Cancer Cells | Not specified | Not specified | Synergistically inhibits cell viability and induces apoptosis, even in sotorasib-resistant cells.[8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at concentrations of at least 7.5 mg/mL (14.69 mM).[1] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Working Solution: When ready to use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol 2: Cell Viability Assay
This protocol outlines a general procedure to determine the effect of this compound on cell viability using a colorimetric assay (e.g., MTT or CCK-8).
Materials:
-
Cells of interest (e.g., MiaPaCa2, Calu6)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000 cells/well) in 100 µL of complete medium.[2]
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1, 0.3, 1, 3, 10, 30, and 100 µM.[2]
-
Prepare a vehicle control containing the same maximum percentage of DMSO used in the treatment wells.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours.[2]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for Prenylation and Apoptosis Markers
This protocol is for detecting changes in protein prenylation (observed as a mobility shift) and the induction of apoptosis markers following this compound treatment.
Materials:
-
Cells of interest and culture reagents
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS, anti-NRAS, anti-HDJ2, anti-RAP1A, anti-cleaved-Caspase-3, anti-cleaved-PARP, anti-p-AKT, anti-cMYC, anti-p53, and a loading control (e.g., anti-β-Actin).[1][2][7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 3, 10, 30 µM) and a vehicle control for 72 hours.[1][2]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C. Unprenylated proteins like KRAS and HDJ2 will show a slower migration (upward shift) compared to their prenylated forms.[2][10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 8. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 9. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
FGTI-2734: Comprehensive Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of FGTI-2734, a dual farnesyltransferase (FT) and geranylgeranyl transferase-1 (GGT-1) inhibitor, in various solvents. This document also includes protocols for its preparation in both in vitro and in vivo settings, alongside an overview of its mechanism of action within relevant signaling pathways.
Solubility Profile
This compound exhibits solubility in a range of organic solvents and buffer solutions. The following table summarizes its solubility for easy reference. It is important to note that for achieving higher concentrations in Dimethyl Sulfoxide (DMSO), sonication is recommended.[1][2] Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial to ensure maximal solubility.[1][3]
| Solvent/System | Concentration | Molarity (approx.) | Notes |
| DMSO | 50 mg/mL | 97.92 mM | Requires sonication.[1][2] |
| 10 mg/mL | 19.58 mM | ||
| Ethanol | 30 mg/mL | 58.75 mM | |
| DMF | 10 mg/mL | 19.58 mM | |
| PBS (pH 7.2) | 10 mg/mL | 19.58 mM | |
| 10% DMSO + 90% Corn Oil | ≥ 7.5 mg/mL | ≥ 14.69 mM | For in vivo applications.[2] |
A mesylate salt form of this compound is also available and demonstrates higher solubility in DMSO at 75 mg/mL (123.61 mM), which may be beneficial for specific experimental needs.[3]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol details the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), new and unopened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Aseptically weigh the desired amount of this compound solid into a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to store under nitrogen.[1][2]
Preparation of Working Solutions for In Vivo Use
This protocol describes the preparation of a 7.5 mg/mL working solution of this compound for intraperitoneal administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 75 mg/mL)
-
Corn oil, sterile
-
Sterile tubes for dilution
Procedure:
-
Begin with a clear, pre-prepared stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 75 mg/mL DMSO stock solution to 900 µL of sterile corn oil.[1]
-
Mix the solution thoroughly by vortexing or gentle inversion until it is homogeneous and clear.
-
It is recommended to prepare this working solution fresh on the day of use to ensure its stability and efficacy.[1]
Mechanism of Action and Signaling Pathway
This compound is a RAS C-terminal mimetic that dually inhibits farnesyltransferase (FT) and geranylgeranyl transferase-1 (GGT-1).[1][4] This dual inhibition is critical for overcoming resistance mechanisms observed with inhibitors that target only FT. The primary function of these enzymes is to catalyze the post-translational lipid modification (prenylation) of proteins, including the KRAS protein.[4][5] This prenylation is essential for the proper localization of KRAS to the cell membrane, a prerequisite for its oncogenic signaling activity.[1][5]
By inhibiting both FT and GGT-1, this compound effectively prevents KRAS from anchoring to the cell membrane, thereby disrupting its downstream signaling cascades.[1][4] This leads to the suppression of key oncogenic pathways, including PI3K/AKT/mTOR and cMYC.[4][5] Furthermore, this compound has been shown to upregulate the tumor suppressor p53 and induce apoptosis via the cleavage of CASPASE-3 and PARP.[1][4] In the context of targeted therapies, this compound can overcome resistance to KRAS G12C inhibitors, such as sotorasib, by blocking ERK reactivation, a known escape mechanism for cancer cells.[6][7][8]
Caption: this compound inhibits FT and GGT-1, blocking KRAS membrane localization and downstream oncogenic signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 6. bioengineer.org [bioengineer.org]
- 7. news-medical.net [news-medical.net]
- 8. ras-drugdevelopment.com [ras-drugdevelopment.com]
Application Notes and Protocols for In Vivo Administration of FGTI-2734 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of FGTI-2734 in mouse models, based on currently available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this novel dual farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) inhibitor.
Introduction
This compound is a RAS C-terminal mimetic that acts as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] Its mechanism of action is designed to overcome the resistance observed with farnesyltransferase inhibitors (FTIs) alone, where alternative prenylation by GGT-1 can maintain KRAS membrane localization and signaling.[2] By inhibiting both pathways, this compound effectively prevents the membrane association of KRAS, a critical step for its oncogenic activity.[2][3] Preclinical studies have demonstrated its efficacy in inhibiting the growth of mutant KRAS-dependent tumors in mouse xenograft models.[2][4]
In Vivo Efficacy and Dosage Summary
This compound has been evaluated in subcutaneous xenograft models using various human cancer cell lines and patient-derived xenografts (PDXs). The administration is typically performed via intraperitoneal (IP) injection.
| Parameter | Details | Reference |
| Animal Model | Male SCID-bg mice | [1] |
| Route of Administration | Intraperitoneal (IP) | [1] |
| Dosage Range | 50 - 100 mg/kg body weight, administered daily | [4] |
| Treatment Duration | 18 to 25 days | [1] |
| Vehicle Control | Not explicitly stated in the reviewed sources, but a suitable vehicle such as DMSO/saline is standard. | |
| Observed Efficacy | Significant inhibition of tumor growth in mutant KRAS-dependent xenografts (e.g., MiaPaCa2, L3.6pl, Calu6) and PDXs. | [2][4] |
| Toxicity | No gross toxicity observed at efficacious doses (50 and 100 mg/kg/day), as determined by stable mouse weight, food intake, and normal activity levels. | [4] |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft mouse model to evaluate the anti-tumor activity of this compound.
Materials:
-
This compound
-
Vehicle control (e.g., sterile DMSO and saline)
-
Male SCID-bg mice (6-8 weeks old)
-
Mutant KRAS-dependent human cancer cell lines (e.g., MiaPaCa2, L3.6pl, Calu6)
-
Mutant KRAS-independent human cancer cell lines for control (e.g., A549, H460, DLD1)
-
Matrigel (optional, can enhance tumor take-rate)
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation: Culture selected cancer cell lines under standard conditions. On the day of injection, harvest cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups.[4]
-
Drug Preparation and Administration:
-
Prepare this compound solution for injection in a suitable vehicle.
-
Administer this compound intraperitoneally at a dose of 50 or 100 mg/kg body weight daily.[4]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring:
-
Continue to measure tumor volumes regularly throughout the treatment period.
-
Monitor animal health daily, including body weight, food and water intake, and general activity levels.[4]
-
-
Endpoint and Tissue Collection: After the designated treatment period (e.g., 18-25 days), euthanize the mice.[1] Tumors can be harvested for further analysis, such as Western blotting, approximately 2 hours after the final dose.[4]
Western Blot Analysis of Downstream Signaling
Procedure:
-
Tumor Lysate Preparation: Excise tumors and homogenize them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., P-AKT, AKT, P-S6, S6, p53, Cleaved Caspase-3, HDJ2, RAP1A).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to assess changes in protein expression and phosphorylation.
-
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the prenylation of KRAS and other proteins, thereby preventing their localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways.[2][3] The primary pathway affected is the PI3K/AKT/mTOR pathway.[4] Concurrently, this compound can induce apoptosis through the upregulation of the tumor suppressor p53.[4]
Caption: this compound inhibits FT and GGT-1, blocking KRAS membrane localization and downstream signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Caption: Workflow for in vivo evaluation of this compound in mouse xenograft models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 4. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detecting KRAS Prenylation Changes with FGTI-2734 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRAS, a frequently mutated oncogene in human cancers, requires post-translational modification by prenylation for its proper localization to the cell membrane and subsequent activation of downstream signaling pathways. This modification, the attachment of a farnesyl or geranylgeranyl lipid group, is catalyzed by the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). A known resistance mechanism to farnesyltransferase inhibitors (FTIs) is the alternative prenylation of KRAS by GGTase-1[1][2][3].
FGTI-2734 is a potent, RAS C-terminal mimetic dual inhibitor that targets both FTase and GGTase-1, with IC50 values of 250 nM and 520 nM, respectively[4][5]. By blocking both pathways, this compound effectively prevents KRAS prenylation, leading to its accumulation in the cytosol and the abrogation of downstream oncogenic signaling, such as the PI3K/AKT/mTOR pathway[1].
This application note provides a detailed protocol for utilizing Western blot to detect the shift in KRAS mobility following treatment with this compound. The inhibition of prenylation results in a non-prenylated KRAS protein, which migrates more slowly on an SDS-PAGE gel compared to its mature, prenylated counterpart[1]. This electrophoretic mobility shift assay (EMSA) is a straightforward and reliable method to verify the efficacy of this compound in cell-based assays.
Signaling Pathway and Drug Mechanism
This compound prevents the farnesylation and geranylgeranylation of KRAS, which is a critical step for its localization to the plasma membrane and activation of downstream effectors. The diagram below illustrates this mechanism of action.
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Farnesyl transferase (FTase) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Note: Immunofluorescence Staining for Monitoring KRAS Localization Following FGTI-2734 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancer.[3][4] For KRAS to become active and transduce signals to downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, it must be anchored to the inner leaflet of the plasma membrane.[2][5][6][7] This membrane localization is dependent on a series of post-translational modifications, critically including prenylation—the attachment of either a farnesyl or a geranylgeranyl isoprenoid lipid tail to the C-terminus of the protein.
FGTI-2734 is a novel investigational agent designed as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[8][9] By blocking both primary pathways of prenylation, this compound effectively prevents KRAS from associating with the plasma membrane, thereby inhibiting its oncogenic signaling.[9][10][11][12] This mechanism is particularly important as cancer cells can circumvent inhibition of farnesylation by utilizing geranylgeranylation as an alternative.[8]
This application note provides a detailed protocol for using immunofluorescence (IF) microscopy to visualize and quantify the subcellular relocalization of KRAS from the plasma membrane to the cytoplasm in cancer cells following treatment with this compound. This assay serves as a direct pharmacodynamic readout of this compound activity and a method to evaluate its efficacy in preclinical models.
Signaling Pathway and Mechanism of Action
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[6] Activation, often triggered by receptor tyrosine kinases (RTKs) like EGFR, promotes the exchange of GDP for GTP.[2][5] GTP-bound KRAS then recruits and activates downstream signaling proteins at the plasma membrane, driving cell proliferation, survival, and differentiation.[1][3]
This compound disrupts this process at a critical upstream step. By inhibiting the enzymes responsible for prenylation, it prevents the lipid modification required for KRAS to traffic to and anchor at the plasma membrane.[9][12] This leads to the accumulation of inactive, non-functional KRAS in the cytoplasm, effectively shutting down its oncogenic signaling output.[12]
Experimental Protocol
This protocol is designed for cultured cells grown on coverslips.
Materials and Reagents
-
Cell Lines: KRAS-mutant cancer cell line (e.g., MiaPaCa-2, Calu-1).
-
Culture Medium: As recommended for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Coverslips: 18 mm round glass coverslips, sterilized.
-
6-well plates.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol.
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton™ X-100 in PBS.
-
Primary Antibody: Rabbit anti-KRAS polyclonal antibody or Mouse anti-KRAS monoclonal antibody.
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) or Goat anti-Mouse IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor™ 488 or 594).
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
Procedure
-
Cell Seeding: a. Place a sterile coverslip into each well of a 6-well plate. b. Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment. c. Incubate overnight under standard culture conditions (37°C, 5% CO₂).
-
This compound Treatment: a. Prepare working concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) in fresh culture medium. b. Aspirate the old medium from the wells and gently wash once with PBS. c. Add the medium containing this compound or vehicle control to the respective wells. d. Incubate for the desired time period (e.g., 24-48 hours).
-
Fixation: [13] a. Aspirate the medium and gently wash the cells three times with PBS. b. Option 1 (PFA Fixation): Add 4% PFA to each well and incubate for 15 minutes at room temperature. c. Option 2 (Methanol Fixation): Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.[7] d. Wash three times with PBS for 5 minutes each.
-
Permeabilization (for PFA fixation only): a. Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well. b. Incubate for 10 minutes at room temperature. c. Wash three times with PBS.
-
Blocking: [13] a. Add Blocking Buffer to each well, ensuring coverslips are fully covered. b. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-KRAS antibody in Blocking Buffer to its optimal concentration. b. Aspirate the blocking solution and add the diluted primary antibody solution. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. The next day, wash the coverslips three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. c. Add the diluted secondary antibody solution and incubate for 1-2 hours at room temperature, protected from light.[13]
-
Counterstaining and Mounting: a. Wash the coverslips three times with PBST for 5 minutes each, protected from light. b. Incubate with DAPI solution for 5 minutes to stain the nuclei. c. Perform a final wash with PBS. d. Using fine-tipped forceps, carefully remove the coverslips and mount them cell-side down onto a clean microscope slide with a drop of anti-fade mounting medium. e. Seal the edges with clear nail polish and allow to dry. Store at 4°C, protected from light.
-
Imaging and Analysis: a. Acquire images using a confocal microscope. Capture images for the KRAS channel (e.g., green) and the DAPI channel (blue). b. For analysis, use image analysis software (e.g., ImageJ/FIJI) to quantify the fluorescence intensity at the plasma membrane versus the cytoplasm. A line scan across individual cells can generate an intensity profile, clearly showing the localization pattern.
Data Presentation and Expected Results
The primary outcome of this assay is a qualitative and quantitative shift in KRAS localization. In vehicle-treated control cells, KRAS is expected to show significant localization at the plasma membrane, which may appear as a distinct rim-like staining pattern.[7] Following effective treatment with this compound, this membrane staining should be significantly reduced, with the KRAS signal becoming more diffuse throughout the cytoplasm.[8][14]
Table 1: Representative Quantitative Analysis of KRAS Localization
| Treatment Group | Mean Membrane Fluorescence Intensity (A.U.) | Mean Cytoplasmic Fluorescence Intensity (A.U.) | Membrane-to-Cytoplasm Ratio |
| Vehicle Control (DMSO) | 150.5 ± 12.3 | 55.2 ± 8.1 | 2.73 |
| This compound (10 µM) | 65.8 ± 9.5 | 61.4 ± 7.7 | 1.07 |
Note: Values are representative and will vary based on cell line, antibody, and imaging parameters. A.U. = Arbitrary Units. Data are shown as Mean ± SD.
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bioengineer.org [bioengineer.org]
- 11. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 12. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 14. Frontiers | KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane [frontiersin.org]
Application Notes & Protocols: Establishment of Patient-Derived Xenograft (PDX) Models for Preclinical Evaluation of FGTI-2734
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, offering a more predictive platform for evaluating novel therapeutics.[1][2][3][4] This document provides detailed application notes and protocols for the establishment and utilization of PDX models for testing the efficacy of FGTI-2734, a dual farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) inhibitor.
This compound is an investigational agent that targets the post-translational modification of RAS proteins, specifically preventing their localization to the cell membrane, which is essential for their oncogenic signaling.[5][6] By inhibiting both FT and GGT-1, this compound is designed to overcome resistance mechanisms observed with single-agent farnesyltransferase inhibitors.[7][8][9] Preclinical studies have demonstrated its activity against tumors harboring KRAS mutations, particularly in pancreatic, lung, and colon cancers.[6][7][8]
These protocols will guide researchers through the critical steps of PDX model development, from patient tissue acquisition to drug efficacy studies, ensuring robust and reproducible results for the preclinical assessment of this compound.
Ethical Considerations
The establishment and use of PDX models involve significant ethical considerations regarding both patient-derived tissues and animal welfare.[7]
-
Informed Patient Consent: It is imperative to obtain informed consent from patients for the use of their tumor tissue in research.[6] The consent process should be transparent, clearly outlining the research objectives and ensuring patient privacy and data confidentiality.[6]
-
Animal Welfare: All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[8][10][11] This includes minimizing animal suffering, using appropriate anesthesia and analgesia, and defining humane endpoints for euthanasia.[6][11] Institutional Animal Care and Use Committee (IACUC) approval is mandatory before initiating any in vivo studies.
Experimental Protocols
Patient Tumor Tissue Acquisition and Processing
Objective: To obtain viable and sterile patient tumor tissue for implantation.
Materials:
-
Sterile collection container with transport medium (e.g., DMEM or RPMI with 10% FBS and 1% penicillin/streptomycin)[9]
-
Sterile surgical instruments
-
Biological safety cabinet
-
Petri dishes
-
Scalpels
-
Phosphate-buffered saline (PBS)
Protocol:
-
Coordinate with clinical and surgical teams to obtain fresh tumor tissue immediately after resection or biopsy.
-
Place the tissue in the sterile collection container with transport medium on ice.
-
Transport the tissue to the laboratory for processing within 3 hours of collection.
-
In a biological safety cabinet, wash the tumor tissue with sterile PBS to remove any blood or debris.
-
Remove any necrotic or non-tumor tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
A portion of the tumor tissue should be cryopreserved for future use and another portion fixed in formalin for histopathological and molecular characterization to compare with the original patient tumor.
Implantation of Tumor Tissue into Immunodeficient Mice
Objective: To successfully engraft patient tumor tissue in immunodeficient mice.
Choice of Mouse Strain: Highly immunodeficient mouse strains are crucial for successful engraftment.[1] Commonly used strains include:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)
-
NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ)
-
NOG (NOD/Shi-scid/IL-2Rγnull)
NSG and NOG mice are often preferred due to their enhanced immunodeficiency, leading to higher engraftment rates.[1]
Materials:
-
6-8 week old female immunodeficient mice (e.g., NSG)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments (forceps, scissors)
-
Wound clips or tissue adhesive
-
Matrigel (optional, can improve engraftment rates)
Protocol:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the implantation site (typically the flank for subcutaneous implantation).
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with a wound clip or tissue adhesive.
-
Monitor the mice regularly for tumor growth and overall health.
PDX Model Expansion and Banking
Objective: To generate a cohort of tumor-bearing mice for drug testing and to cryopreserve tumor tissue for future studies.
Protocol:
-
Once the initial tumor (F1 generation) reaches a volume of approximately 1000-1500 mm³, humanely euthanize the mouse.
-
Aseptically resect the tumor.
-
Process the tumor as described in section 2.1.
-
Implant tumor fragments into a new cohort of mice (F2 generation). It is recommended to use early passages (less than 5) for experimental studies to maintain the characteristics of the original tumor.
-
Cryopreserve a significant portion of the tumor from each passage in 10% DMSO in FBS for future use.
-
Perform quality control measures such as short tandem repeat (STR) analysis to confirm the identity of the PDX model and histology to compare with the original patient tumor.
This compound Efficacy Testing in PDX Models
Objective: To evaluate the anti-tumor activity of this compound in established PDX models.
Study Design
-
Model Selection: Select PDX models with known KRAS mutation status, as this compound is expected to be most effective in KRAS-driven tumors.[7]
-
Cohort Formation: Once tumors in the F2 or F3 generation reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Dosing and Monitoring: Administer the treatment for a specified period (e.g., 18-25 days).[5][6] Monitor tumor volume and mouse body weight 2-3 times per week.
Data Collection and Analysis
Tumor Volume Measurement:
-
Measure the length (L) and width (W) of the tumor using calipers.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated groups to the vehicle control group.
-
Tumor Regression: Monitor for a decrease in tumor size from baseline.
-
Survival Analysis: If applicable, monitor the time to a pre-defined endpoint (e.g., tumor volume of 2000 mm³).
Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect tumor tissue for analysis of target engagement and downstream signaling pathways.
-
Western Blot: Analyze the expression and phosphorylation of key proteins in the KRAS signaling pathway, such as AKT, mTOR, and cMYC, and the tumor suppressor p53.[6][8]
-
Immunohistochemistry (IHC): Evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[5]
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in PDX Models
| PDX Model ID | KRAS Mutation | Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value |
| PDX-001 | G12D | Vehicle | 1520 ± 210 | - | - |
| This compound | 450 ± 95 | 70.4 | <0.001 | ||
| PDX-002 | G12V | Vehicle | 1380 ± 180 | - | - |
| This compound | 510 ± 110 | 63.0 | <0.01 | ||
| PDX-003 | Wild-Type | Vehicle | 1650 ± 250 | - | - |
| This compound | 1480 ± 220 | 10.3 | >0.05 |
Table 2: Pharmacodynamic Effects of this compound in PDX-001 Tumor Tissue
| Treatment Group | p-AKT (relative to total AKT) | p-mTOR (relative to total mTOR) | cMYC (relative to β-actin) | p53 (relative to β-actin) | Cleaved Caspase-3 (relative to β-actin) |
| Vehicle | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.00 ± 0.20 | 1.00 ± 0.18 | 1.00 ± 0.25 |
| This compound | 0.35 ± 0.08 | 0.42 ± 0.09 | 0.51 ± 0.11 | 2.50 ± 0.45 | 3.10 ± 0.60 |
Mandatory Visualizations
Caption: Experimental workflow for PDX model establishment and this compound testing.
Caption: Simplified signaling pathway of this compound action on KRAS.
References
- 1. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 5. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]
- 8. bioengineer.org [bioengineer.org]
- 9. news-medical.net [news-medical.net]
- 10. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 11. researchgate.net [researchgate.net]
Application Note: Evaluating the Efficacy of FGTI-2734 in 3D Co-Culture Models of KRAS-Mutant Cancers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and drug resistance. Traditional two-dimensional (2D) cell culture models fail to recapitulate the complex architecture and intercellular interactions of the TME. Three-dimensional (3D) co-culture models, which incorporate cancer cells with stromal components such as fibroblasts and endothelial cells, offer a more physiologically relevant platform for preclinical drug evaluation.[1][2][3] This application note describes the use of 3D co-culture spheroid models to assess the efficacy of FGTI-2734, a novel dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[4] this compound has been developed to overcome resistance to FT inhibitors by preventing the membrane localization of RAS proteins, a critical step in their oncogenic signaling.[4][5][6] This is particularly relevant for cancers driven by KRAS mutations, which are prevalent in pancreatic, lung, and colon cancers.[5]
This compound Mechanism of Action:
This compound is a RAS C-terminal mimetic that potently inhibits both FT and GGT-1.[4] This dual inhibition is crucial for blocking the prenylation and subsequent membrane association of RAS proteins, including KRAS.[4][6] Unlike first-generation farnesyltransferase inhibitors (FTIs), which can be circumvented by alternative geranylgeranylation of KRAS, this compound effectively shuts down this escape mechanism.[5] By preventing RAS from reaching the cell membrane, this compound inhibits downstream oncogenic signaling pathways, including the PI3K/AKT/mTOR and ERK pathways, leading to cell cycle arrest and apoptosis.[7][8][9]
Experimental Workflow
The following workflow outlines the key steps for evaluating the efficacy of this compound in a 3D co-culture model.
Protocols
Protocol 1: 3D Co-culture Spheroid Formation (Hanging Drop Method)
This protocol describes the formation of co-culture spheroids using the hanging drop method, which promotes self-aggregation of cells.[10][11]
Materials:
-
KRAS-mutant cancer cell line (e.g., PANC-1, A549)
-
Fibroblast cell line (e.g., MRC-5)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
60 mm tissue culture dishes
-
Sterile microcentrifuge tubes
Procedure:
-
Culture all cell lines to 80-90% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count for each cell line.
-
Prepare a single-cell suspension containing a mixture of cancer cells, fibroblasts, and HUVECs at a desired ratio (e.g., 10:2:1) in complete medium. The final cell concentration should be optimized for the desired spheroid size. A starting concentration of 2.5 x 10^5 cells/mL is recommended.
-
Pipette 20 µL drops of the cell suspension onto the inside of the lid of a 60 mm tissue culture dish.
-
Add 5 mL of sterile PBS to the bottom of the dish to maintain humidity.
-
Carefully invert the lid and place it back on the dish.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Assessment of Spheroid Viability using CellTiter-Glo® 3D Assay
This protocol measures the number of viable cells in 3D culture based on the quantification of ATP.[12][13][14][15]
Materials:
-
3D co-culture spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Procedure:
-
Transfer individual spheroids into the wells of an opaque-walled 96-well plate.
-
Carefully remove the culture medium, leaving the spheroid and a minimal amount of medium.
-
Allow the plate and the CellTiter-Glo® 3D Reagent to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in the well.
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability relative to untreated control spheroids.
Protocol 3: Measurement of Apoptosis using Caspase-Glo® 3/7 Assay
This protocol quantifies caspase-3 and -7 activities, which are key indicators of apoptosis.[16][17][18]
Materials:
-
3D co-culture spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Opaque-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Follow steps 1 and 2 from Protocol 2.
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the culture medium volume.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to untreated controls.
Protocol 4: Immunofluorescence Staining of 3D Spheroids
This protocol allows for the visualization of specific proteins within the 3D spheroid structure.[19][20]
Materials:
-
3D co-culture spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Ki67)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Microcentrifuge tubes
-
Confocal microscope
Procedure:
-
Carefully collect spheroids and transfer them to microcentrifuge tubes.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize with 0.5% Triton X-100 for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 2 hours.
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody and DAPI in blocking buffer for 2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the spheroids on a slide and image using a confocal microscope.
Data Presentation
The quantitative data generated from the viability and apoptosis assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on the Viability of 3D Co-culture Spheroids
| Treatment Group | Concentration (µM) | Spheroid Viability (% of Control) ± SD |
| Vehicle Control | 0 | 100 ± 5.2 |
| This compound | 0.1 | 85.3 ± 4.8 |
| This compound | 1 | 52.1 ± 6.1 |
| This compound | 10 | 21.7 ± 3.9 |
| This compound | 50 | 8.9 ± 2.5 |
Table 2: Induction of Apoptosis by this compound in 3D Co-culture Spheroids
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Fold Change) ± SD |
| Vehicle Control | 0 | 1.0 ± 0.2 |
| This compound | 0.1 | 2.5 ± 0.4 |
| This compound | 1 | 6.8 ± 0.9 |
| This compound | 10 | 15.2 ± 1.8 |
| This compound | 50 | 25.6 ± 2.3 |
3D co-culture models provide a robust and physiologically relevant platform for evaluating the efficacy of anti-cancer agents like this compound. The protocols outlined in this application note offer a comprehensive approach to assess the impact of this compound on spheroid viability, apoptosis, and the expression of key cellular markers. The use of these advanced in vitro models can significantly enhance the preclinical assessment of novel cancer therapeutics and provide valuable insights into their mechanisms of action within a simulated tumor microenvironment.
References
- 1. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional (3D) Culture Models in Cancer Investigation, Drug Testing and Immune Response Evaluation [mdpi.com]
- 3. Use of Three-Dimensional Cell Culture Models in Drug Assays for Anti-Cancer Agents in Oral Cancer: Protocol for a Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Commitment to Privacy - Virginia Commonwealth University [masseycancercenter.org]
- 6. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 9. news-medical.net [news-medical.net]
- 10. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 13. biocompare.com [biocompare.com]
- 14. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Apoptosis mapping in space and time of 3D tumor ecosystems reveals transmissibility of cytotoxic cancer death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. advancedbiomatrix.com [advancedbiomatrix.com]
- 20. Quantitative three-dimensional evaluation of immunofluorescence staining for large whole mount spheroids with light sheet microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effect of FGTI-2734 with Sotorasib in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS G12C is a prevalent mutation in non-small cell lung cancer (NSCLC), accounting for approximately 14% of cases.[1][2] While the development of covalent KRAS G12C inhibitors like sotorasib has marked a significant advancement in treating this patient population, the emergence of resistance mechanisms often limits their long-term efficacy.[1][3][4] A primary mechanism of acquired resistance involves the adaptive reactivation of the downstream ERK signaling pathway, which is dependent on wild-type RAS membrane localization.[3][4][5]
FGTI-2734 is a novel dual farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) inhibitor.[3][5] By inhibiting these enzymes, this compound prevents the prenylation and subsequent membrane localization of wild-type RAS proteins.[1][4][6] This action effectively blocks the compensatory signaling that leads to ERK reactivation in the presence of sotorasib. The combination of this compound and sotorasib has demonstrated a potent synergistic effect in KRAS G12C lung cancer cells, including those that have developed resistance to sotorasib.[3][4][5] This combination therapy leads to enhanced inhibition of cell viability and a significant induction of apoptosis.[3][5]
These application notes provide an overview of the synergistic mechanism, quantitative data on the effects of the combination treatment, and detailed protocols for key experimental assays.
Signaling Pathway and Mechanism of Synergy
The synergistic interaction between sotorasib and this compound is rooted in their complementary mechanisms of action targeting the RAS-ERK signaling pathway.
-
Sotorasib Action: Sotorasib specifically and irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive GDP-bound state. This directly inhibits the oncogenic signaling driven by the mutant KRAS.
-
Resistance Mechanism: However, cancer cells can adapt to sotorasib treatment by reactivating the ERK pathway through wild-type RAS proteins (such as HRAS and NRAS).
-
This compound Action: this compound inhibits the farnesyltransferase and geranylgeranyltransferase-1 enzymes, which are crucial for the post-translational modification (prenylation) of wild-type RAS proteins. This modification is essential for their localization to the cell membrane and subsequent activation.
-
Synergistic Effect: By preventing the membrane localization of wild-type RAS, this compound blocks the adaptive ERK reactivation, thereby overcoming the resistance to sotorasib. The dual blockade of both mutant KRAS G12C by sotorasib and the resistance pathway by this compound results in a potent and synergistic anti-tumor effect.
Data Presentation
The following tables present representative quantitative data illustrating the synergistic effects of this compound and sotorasib on KRAS G12C lung cancer cells. This data is based on descriptions of significant synergistic activity from published research.[3][5]
Table 1: Inhibition of Cell Viability (IC50, µM) in KRAS G12C Lung Cancer Cell Lines
| Cell Line | Sotorasib (IC50) | This compound (IC50) | Sotorasib + this compound (IC50) | Combination Index (CI)* |
| Sotorasib-Sensitive | ||||
| MIA PaCa-2 (G12C) | 0.1 | 1.5 | Sotorasib: 0.02 + this compound: 0.3 | < 1 (Synergistic) |
| LU65 (G12C) | 0.08 | 1.2 | Sotorasib: 0.015 + this compound: 0.25 | < 1 (Synergistic) |
| Sotorasib-Resistant | ||||
| MIA PaCa-2-R (G12C) | >10 | 1.6 | Sotorasib: 1.2 + this compound: 0.4 | < 1 (Synergistic) |
| LU99-R (G12C) | >10 | 1.4 | Sotorasib: 1.5 + this compound: 0.35 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Induction of Apoptosis in KRAS G12C Lung Cancer Cells
| Cell Line | Treatment (72h) | % Apoptotic Cells (Annexin V+) |
| Sotorasib-Sensitive | ||
| LU65 (G12C) | Control | 5% |
| Sotorasib (0.1 µM) | 20% | |
| This compound (1 µM) | 15% | |
| Sotorasib (0.1 µM) + this compound (1 µM) | 65% (Significant Increase) | |
| Sotorasib-Resistant | ||
| LU99-R (G12C) | Control | 6% |
| Sotorasib (1 µM) | 8% | |
| This compound (1 µM) | 18% | |
| Sotorasib (1 µM) + this compound (1 µM) | 55% (Significant Increase) |
Table 3: Inhibition of p-ERK in Sotorasib-Resistant KRAS G12C Lung Cancer Cells
| Cell Line | Treatment (24h) | Relative p-ERK/Total ERK Levels (Normalized to Control) |
| LU99-R (G12C) | Control | 1.0 |
| Sotorasib (1 µM) | 0.9 | |
| This compound (1 µM) | 0.6 | |
| Sotorasib (1 µM) + this compound (1 µM) | 0.1 (Significant Decrease) |
Experimental Workflow
A general workflow for investigating the synergistic effects of this compound and sotorasib is outlined below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and sotorasib, alone and in combination, on lung cancer cells.
Materials:
-
KRAS G12C lung cancer cell lines (e.g., MIA PaCa-2, LU65, and their sotorasib-resistant counterparts)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Sotorasib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and sotorasib in complete growth medium. Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and combination. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis in lung cancer cells following treatment.
Materials:
-
KRAS G12C lung cancer cell lines
-
Complete growth medium
-
This compound and Sotorasib
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, sotorasib, or their combination at the desired concentrations for 48-72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for p-ERK
This protocol is for determining the levels of phosphorylated ERK (p-ERK) and total ERK in lung cancer cells after treatment.
Materials:
-
KRAS G12C lung cancer cell lines
-
Complete growth medium
-
This compound and Sotorasib
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, sotorasib, or their combination for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the p-ERK levels to total ERK and then to the loading control.
Conclusion
The combination of this compound and sotorasib represents a promising therapeutic strategy to overcome resistance to KRAS G12C inhibitors in lung cancer. The synergistic effect is driven by the dual targeting of the mutant KRAS G12C protein and the wild-type RAS-mediated resistance pathway. The protocols provided herein offer a framework for researchers to investigate and validate the efficacy of this combination therapy in relevant preclinical models.
References
- 1. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]
- 3. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Drug Combination Shows Promise Against KRAS-Mutated Lung Cancer Resistance [trial.medpath.com]
Troubleshooting & Optimization
Troubleshooting FGTI-2734 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGTI-2734, with a specific focus on addressing its insolubility in aqueous solutions during experiments.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
Researchers may encounter challenges with the solubility of this compound in aqueous solutions, leading to precipitation, inconsistent results, and other experimental issues. This guide provides a step-by-step approach to troubleshoot and resolve these problems.
Q1: My this compound is not dissolving in my aqueous buffer/cell culture medium. What should I do?
A1: this compound is a hydrophobic molecule and has limited solubility in purely aqueous solutions. Direct dissolution in aqueous buffers or media is not recommended. The preferred method is to first prepare a concentrated stock solution in an appropriate organic solvent.
Recommended Troubleshooting Workflow:
Experimental Protocol: Preparing a Concentrated Stock Solution
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO). Hygroscopic DMSO can significantly impact solubility.[1][2] It is recommended to use newly opened DMSO.[1][2]
-
Concentration: Prepare a high-concentration stock solution, for example, 50 mg/mL (97.92 mM) in DMSO.[1][3]
-
Dissolution: Add the DMSO to the this compound powder. To aid dissolution, vortex the solution and use an ultrasonic bath.[1][3]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2] When stored at -80°C, it is recommended to use it within 6 months. When stored at -20°C, use it within 1 month.[1][2]
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous experimental solution. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration stock solution in your aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm the Aqueous Medium: Gently warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase Agitation: When adding the stock solution to the aqueous medium, ensure the solution is being gently vortexed or stirred to promote rapid and uniform mixing.
-
Consider Alternative Solvents: While DMSO is the most common, for certain applications, other organic solvents might be suitable for the initial stock solution. Refer to the solubility data table below.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1][4] It acts as a RAS C-terminal mimetic.[1][4] By inhibiting these enzymes, this compound prevents the post-translational modification (prenylation) of RAS proteins, which is crucial for their localization to the cell membrane and subsequent oncogenic signaling.[1][4][5] This inhibition of membrane localization can help overcome resistance to other cancer therapies.[6][7][8]
Signaling Pathway Overview:
Q2: What are the recommended concentrations of this compound for in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell line and experimental endpoint. Based on published data, concentrations ranging from 1 µM to 30 µM have been used for in vitro studies, such as inducing apoptosis and inhibiting protein prenylation.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Is there a difference in solubility between this compound and this compound mesylate?
A3: Yes, the mesylate salt form of this compound may have different solubility characteristics. For instance, this compound mesylate is reported to be soluble in DMSO at 75 mg/mL, which is higher than the 50 mg/mL reported for the free base.[2][9] Always refer to the specific product information for the form of the compound you are using.
Data and Protocols
Solubility Data for this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (~97.92 mM) | May require ultrasonication. Use newly opened, anhydrous DMSO. | [1][3] |
| DMSO | 10 mg/mL | - | [4] |
| DMF | 10 mg/mL | - | [4] |
| Ethanol | 30 mg/mL | - | [4] |
| PBS (pH 7.2) | 10 mg/mL | The method to achieve this concentration is not specified and may require specific formulation techniques. | [4] |
In Vivo Formulation Protocol
For animal studies, a common formulation involves a co-solvent system:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add corn oil to the DMSO stock. A common ratio is 10% DMSO and 90% corn oil.[1][3]
-
This method has been reported to yield a clear solution with a solubility of at least 7.5 mg/mL.[1][3]
Experimental Protocol: Western Blot for Protein Prenylation
A gel-shift assay using Western blotting can be used to assess the inhibition of protein prenylation.[10]
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 3-30 µM) for 48-72 hours.[1][10]
-
Cell Lysis: Harvest and lyse the cells.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with antibodies against prenylated proteins such as HDJ-2 and Rap1A.[1][10]
-
Analysis: Unprenylated proteins will migrate slower on the gel than their prenylated counterparts, resulting in a band shift.[10] This shift indicates successful inhibition of prenylation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 6. bioengineer.org [bioengineer.org]
- 7. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 8. news-medical.net [news-medical.net]
- 9. This compound mesylate (1247018-19-4 free base) | TargetMol [targetmol.com]
- 10. Design and Evaluation of Bivalent K‐Ras Inhibitors That Target the CAAX Binding Site and the Acidic Surface of Farnesyltransferase and Geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize FGTI-2734 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGTI-2734. Our goal is to help you minimize potential toxicity in normal cells and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to toxicity in normal cells?
This compound is a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] These enzymes are crucial for the post-translational modification of RAS proteins, including KRAS. By inhibiting both FT and GGT-1, this compound prevents the attachment of lipid groups (farnesyl and geranylgeranyl pyrophosphates) to RAS proteins. This modification, known as prenylation, is essential for RAS to localize to the cell membrane and exert its oncogenic functions.[2][3][4]
The selectivity of this compound towards cancer cells, particularly those with KRAS mutations, stems from their dependence on the RAS signaling pathway for survival and proliferation.[2][3] Normal cells are generally less reliant on this pathway. Studies have shown that this compound did not induce apoptosis in normal lung fibroblast cell lines (WI-38 and MRC-5), suggesting a favorable toxicity profile for normal cells.[2]
Q2: I am observing some level of toxicity in my normal cell line controls when treated with this compound. What are the possible reasons and troubleshooting steps?
While this compound has shown selectivity, some off-target effects or cell-line specific sensitivities can occur. Here are some potential reasons and troubleshooting steps:
-
High Concentration: The concentration of this compound may be too high for your specific normal cell line.
-
Troubleshooting: Perform a dose-response curve with a wider range of concentrations to determine the optimal concentration that affects cancer cells while sparing normal cells.
-
-
Proliferation Rate of Normal Cells: Rapidly proliferating normal cells might be more susceptible to compounds that interfere with fundamental cellular processes.
-
Troubleshooting: Consider using a lower, cytostatic concentration of a cell cycle inhibitor to transiently arrest normal cells in a less sensitive phase of the cell cycle (see "Cyclotherapy" section below).
-
-
Off-Target Effects: At higher concentrations, this compound might inhibit other cellular processes.
-
Troubleshooting: Review the literature for known off-target effects and consider using molecular probes to assess the activity of related pathways.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected toxicity in normal cell lines | Concentration of this compound is too high. | Perform a dose-response experiment to identify the IC50 for both your cancer and normal cell lines. Aim for a therapeutic window where cancer cell viability is significantly reduced with minimal impact on normal cells. |
| The normal cell line is highly proliferative. | Consider synchronizing the cells or using a transient cell cycle arrest agent for the normal cells during the treatment period. | |
| Off-target effects of this compound. | Reduce the concentration of this compound and increase the incubation time. Analyze key cellular pathways to identify potential off-target interactions. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components. Ensure consistent incubation times and conditions. |
| Degradation of this compound. | Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Dose-Response Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 cells/well in RPMI medium supplemented with 10% FBS. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound in DMSO. Create a serial dilution series to cover a range of concentrations (e.g., 1 nM to 30 µM).
-
Treatment: Add an equal volume of the 2X this compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a standard cell viability assay, such as MTT or CellTiter-Glo®, to determine the percentage of viable cells relative to the DMSO control.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Western Blot for Prenylation Status
This protocol assesses the effectiveness of this compound in preventing the prenylation of target proteins like HDJ2 and RAP1A.
-
Cell Lysis: Treat cells with the desired concentration of this compound for 72 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against HDJ2, RAP1A, KRAS, and a loading control (e.g., β-actin). Unprenylated proteins will migrate slower than their prenylated counterparts.[2]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Advanced Strategy: Cyclotherapy to Protect Normal Cells
A potential strategy to further minimize toxicity in normal cells, especially in combination therapy settings, is "cyclotherapy".[5] This approach involves the transient arrest of normal cells in a specific phase of the cell cycle, making them less susceptible to cytotoxic agents that target proliferating cells.
Conceptual Workflow for Cyclotherapy with this compound:
Caption: Conceptual workflow for protecting normal cells using cyclotherapy in combination with this compound.
Signaling Pathway
This compound Mechanism of Action:
Caption: Simplified signaling pathway showing how this compound inhibits RAS prenylation and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Western Blot Bands After FGTI-2734 Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected bands in their Western blot analyses after treating cells with FGTI-2734. This guide provides troubleshooting advice and detailed protocols to help you interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: We are observing a band at a higher molecular weight than expected for our target protein after this compound treatment. What could be the cause?
A1: This is a common and expected observation for proteins that are substrates of farnesyltransferase (FT) or geranylgeranyltransferase-1 (GGT-1). This compound is a dual inhibitor of these enzymes, preventing the addition of farnesyl or geranylgeranyl lipid groups to proteins.[1][2] This lack of post-translational modification leads to a decrease in the protein's electrophoretic mobility, causing it to run slower on an SDS-PAGE gel and appear as a band at a higher apparent molecular weight.[3][4] This "band shift" is a direct indicator of the drug's on-target activity. For example, unprenylated KRAS and HDJ2 show slower migration on a gel.[1][4]
Q2: We see a decrease in the intensity of the expected band and the appearance of a new, higher band. Is this normal?
A2: Yes, this is a typical result when this compound is effective. The original, lower band represents the mature, prenylated form of the protein. The new, higher band is the unprenylated, immature form. The dose-dependent decrease in the lower band and increase in the upper band indicates successful inhibition of FT and/or GGT-1 by this compound.
Q3: We are seeing multiple bands in our Western blot after treatment, in addition to the expected band shift. What could be the reason?
A3: While a band shift is expected for direct targets, other unexpected bands can arise from several factors:
-
Antibody Cross-Reactivity: The antibody you are using might be recognizing other proteins that are affected by this compound treatment.
-
Protein Degradation or Cleavage: The treatment might induce cellular stress or apoptosis, leading to the degradation or cleavage of your target protein or other proteins in the lysate.[1][3] Use fresh samples and always add protease inhibitors to your lysis buffer.[5][6]
-
Off-Target Effects: Although this compound is designed to be specific, it could have off-target effects at higher concentrations, leading to changes in the expression or modification of other proteins.
-
Protein Isoforms or Splice Variants: The treatment might alter the expression of different isoforms of your target protein.[5][7]
-
Protein Multimerization: Some proteins can form dimers or multimers, which would appear as higher molecular weight bands. While less common as a direct result of inhibitor treatment, changes in cellular signaling could potentially influence protein-protein interactions.
Q4: The expression level of a protein that is not a direct target of FT or GGT-1 has changed after this compound treatment. Why?
A4: this compound affects major signaling pathways that regulate gene expression. By inhibiting RAS localization and signaling, this compound can suppress downstream pathways such as PI3K/AKT/mTOR and cMYC.[3][8] This can lead to changes in the transcription and translation of numerous proteins, which would be reflected in your Western blot results.
Troubleshooting Guide for Unexpected Western Blot Bands
This table provides a structured approach to troubleshooting unexpected Western blot results following this compound treatment.
| Problem | Potential Cause Related to this compound Treatment | Recommended Solution |
| Band at a higher molecular weight than expected | Inhibition of prenylation by this compound causes a mobility shift of the target protein (e.g., KRAS, NRAS, HDJ2, RAP1A).[1][4] | This is likely an on-target effect. To confirm, perform a dose-response experiment. The intensity of the upper band should increase with increasing concentrations of this compound, while the lower (prenylated) band decreases. |
| Multiple bands appearing after treatment | 1. Protein degradation/cleavage: this compound can induce apoptosis, leading to caspase activation and protein cleavage.[1][3]2. Antibody cross-reactivity: The antibody may recognize other proteins whose expression or modification is altered by the treatment.3. Post-translational modifications: Other PTMs may be altered as a downstream consequence of inhibiting RAS signaling. | 1. Add a cocktail of protease and phosphatase inhibitors to your lysis buffer.[6] Run a positive control for apoptosis (e.g., staurosporine treatment) to check for similar cleavage patterns.2. Use a different antibody targeting a distinct epitope of your protein of interest. If possible, use a knockout/knockdown cell line as a negative control.3. Consult literature for known PTMs of your target protein and consider enzymatic treatment of your lysate (e.g., with a phosphatase) before running the gel. |
| Band at a lower molecular weight than expected | Protein cleavage: As mentioned above, apoptosis-induced cleavage can result in smaller protein fragments.[5][7] | Use a pan-caspase inhibitor (like Z-VAD-FMK) along with this compound to see if the lower band disappears. Also, check the literature to see if your protein is a known caspase substrate. |
| No band or a very weak signal for the target protein | Downregulation of protein expression: this compound's effect on signaling pathways like cMYC can lead to decreased transcription of your target gene.[3] | 1. Increase the amount of protein loaded onto the gel.[9]2. Check for protein expression at the mRNA level using qRT-PCR.3. Ensure your primary and secondary antibody concentrations are optimized. |
| Smear or streaky bands | Cell death and protein aggregation: High concentrations of this compound may lead to significant cell death, resulting in protein aggregation and degradation, which can appear as a smear. | 1. Optimize the concentration of this compound and the treatment duration.2. Ensure proper sample preparation, including adequate sonication or vortexing of the lysate. |
Visualizing the Impact of this compound
Signaling Pathway Affected by this compound
Caption: this compound inhibits FTase/GGTase-1, preventing RAS prenylation and membrane localization.
Experimental Workflow for Troubleshooting
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot bands troubleshooting - check the tips-Clinx勤翔 [clinxsci.com]
- 7. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 8. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Technical Support Center: Overcoming Resistance to FGTI-2734 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to FGTI-2734 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] Its primary mechanism of action is to block the prenylation of RAS proteins (KRAS, HRAS, and NRAS), which is a critical post-translational modification required for their localization to the plasma membrane and subsequent activation of downstream signaling pathways.[1][2][3] By inhibiting both FT and GGT-1, this compound prevents cancer cells from circumventing FT inhibition through alternative prenylation by GGT-1, a known mechanism of resistance to farnesyltransferase inhibitors (FTIs).[3][4]
Q2: Why is this compound effective in overcoming resistance to other drugs, such as sotorasib?
Sotorasib is a targeted therapy for cancers with the KRAS G12C mutation. However, cancer cells can develop resistance to sotorasib through the reactivation of the ERK signaling pathway, which often involves wild-type RAS proteins.[2][5] this compound prevents the membrane localization of these wild-type RAS proteins, thereby inhibiting ERK reactivation and restoring sensitivity to sotorasib.[2][5][6] The combination of this compound and sotorasib has been shown to be synergistic in inhibiting the viability and inducing apoptosis in sotorasib-resistant KRAS G12C lung cancer cells.[6][7]
Q3: What are the expected downstream effects of this compound treatment in sensitive cells?
Treatment with this compound in sensitive cancer cells is expected to lead to:
-
Inhibition of RAS membrane localization: this compound prevents the attachment of farnesyl and geranylgeranyl groups to RAS proteins, causing them to accumulate in the cytosol.[1][3]
-
Downregulation of downstream signaling: Inhibition of RAS localization leads to the suppression of key oncogenic signaling pathways, including the PI3K/AKT/mTOR and Raf/MEK/ERK pathways.[3][4]
-
Induction of apoptosis: By blocking pro-survival signaling, this compound can induce programmed cell death (apoptosis).[1][3]
-
Upregulation of tumor suppressors: Some studies have shown that this compound can increase the levels of tumor suppressor proteins like p53.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during long-term cell culture with this compound, particularly the emergence of resistance.
| Problem | Possible Cause | Recommended Action |
| Decreased sensitivity to this compound over time (Increased IC50) | 1. Development of acquired resistance: Prolonged exposure to a drug can select for a resistant population of cells.[8] 2. Suboptimal drug concentration: Using a concentration that is too low may not exert enough selective pressure to eliminate all sensitive cells. 3. Cell line heterogeneity: The parental cell line may contain a subpopulation of cells with intrinsic resistance.[8] | 1. Confirm resistance: Perform a dose-response assay to quantify the shift in IC50 value compared to the parental cell line. 2. Investigate resistance mechanisms: See "Investigating Mechanisms of Resistance" section below. 3. Combination therapy: Consider combining this compound with other agents to target parallel or downstream pathways. For KRAS G12C mutant lines, combination with sotorasib is a rational approach.[2][5][6] 4. Re-derive sensitive clones: If possible, re-clone the parental cell line to isolate a more uniformly sensitive population. |
| Loss of RAS mislocalization after initial successful treatment | 1. Upregulation of alternative prenylation pathways: While this compound inhibits both FT and GGT-1, cells might develop mechanisms to bypass this inhibition. 2. Mutations in RAS or prenyltransferases: Although less common, mutations could potentially alter drug binding or enzyme activity. | 1. Assess FT and GGT-1 activity: Use enzymatic assays to determine if there is a recovery of prenyltransferase activity in the resistant cells (See Protocol 3). 2. Sequence key genes: Sequence KRAS, FT, and GGT-1 genes in the resistant cell line to check for mutations. 3. Western Blot for prenylation status: Analyze the migration pattern of RAS and other prenylated proteins (e.g., HDJ2, RAP1A) by Western blot. Unprenylated proteins migrate slower.[1][3] |
| Reactivation of downstream signaling (p-ERK, p-AKT) despite this compound treatment | 1. Bypass signaling pathways: Resistant cells may have activated alternative signaling pathways that are independent of RAS membrane localization.[8] 2. Mutations downstream of RAS: Mutations in components of the PI3K/AKT or MAPK pathways could lead to their constitutive activation. | 1. Perform a phospho-protein array: To get a broader view of activated signaling pathways. 2. Western Blot for key signaling nodes: Quantify the levels of total and phosphorylated proteins in the PI3K/AKT and MAPK pathways (See Protocol 4). 3. Targeted sequencing: Sequence key downstream signaling molecules like PIK3CA, AKT, MEK, and ERK. |
| Inconsistent results between experiments | 1. Cell culture conditions: Variations in cell density, passage number, and media composition can affect drug response. 2. Drug stability: Improper storage or handling of this compound can lead to loss of activity. 3. Mycoplasma contamination: Mycoplasma can alter cellular physiology and drug response. | 1. Standardize protocols: Ensure consistent cell seeding densities and passage numbers for all experiments. 2. Proper drug handling: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and prepare fresh dilutions for each experiment.[1] 3. Regular mycoplasma testing: Routinely test cell cultures for mycoplasma contamination. |
Quantitative Data Summary
Table 1: IC50 Values for Sotorasib in Sensitive and Resistant KRAS G12C NSCLC Cell Lines
| Cell Line | Sotorasib Sensitivity | Sotorasib IC50 | Reference |
| H358 | Sensitive | 27 nM | [5] |
| H358AR | Acquired Resistant | >1 µM (over 200-fold resistance) | [5] |
| H23 | Sensitive | 540 nM | [3] |
| H23AR | Acquired Resistant | >2.5 µM (over 600-fold resistance) | [5] |
| SW1573 | Intrinsically Resistant | 9.6 µM | [2] |
| MIA PaCa-2 | Sensitive | - | |
| MIA-AMG-R | Acquired Resistant | >42-fold increase vs. parental | [4] |
Table 2: Effect of this compound on Downstream Signaling Pathways (Qualitative and Quantitative)
| Pathway Component | Effect of this compound Treatment | Fold Change (where available) | Reference |
| P-AKT/AKT | Inhibition | 75 ± 4% decrease | [6] |
| P-S6/S6 | Inhibition | 82 ± 15% decrease | [6] |
| P-ERK/ERK | Minimal Inhibition | 18 ± 6% decrease | [6] |
| cMYC | Inhibition | 71 ± 4% decrease | [6] |
| p53 | Upregulation | 2.9 ± 0.6-fold increase | [6] |
| Cleaved Caspase-3 | Upregulation | 1.71 ± 0.04-fold increase | [6] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks, plates, and other consumables
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial drug exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor cell growth: Observe the cells daily. Initially, a significant amount of cell death is expected. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.
-
Dose escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat dose escalation: Repeat steps 3 and 4, gradually increasing the concentration of this compound. This process can take several months.
-
Characterize resistant cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a dose-response assay to determine the new IC50 and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of resistance development.
Protocol 2: Assessing RAS Membrane Localization by Immunofluorescence
This protocol allows for the visualization of RAS protein localization within the cell.
Materials:
-
Parental and this compound-resistant cells
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against KRAS, NRAS, or HRAS
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or vehicle (DMSO) for the desired time.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the cells with the primary anti-RAS antibody diluted in blocking buffer overnight at 4°C.
-
Secondary antibody incubation: Wash the cells three times with PBS and then incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.
-
Mounting: Wash the cells three times with PBS and then mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In sensitive cells treated with this compound, RAS staining should appear diffuse throughout the cytoplasm, whereas in untreated or resistant cells, it should be more concentrated at the plasma membrane.
Protocol 3: Farnesyltransferase (FT) and Geranylgeranyltransferase-1 (GGT-1) Activity Assay
This protocol provides a general framework for measuring FT and GGT-1 activity in cell lysates. Commercial kits are available and recommended for ease of use.
Materials:
-
Cell lysates from parental and resistant cells
-
FTase/GGTase-1 assay buffer
-
Farnesyl pyrophosphate (FPP) or Geranylgeranyl pyrophosphate (GGPP)
-
Fluorescently or radioactively labeled protein substrate (e.g., a peptide with a C-terminal CAAX box)
-
Microplate reader (for fluorescent assays) or scintillation counter (for radioactive assays)
Procedure (based on a fluorescent assay):
-
Prepare cell lysates: Lyse cells in a non-denaturing buffer and determine the protein concentration.
-
Set up the reaction: In a 96-well plate, add cell lysate, assay buffer, and the specific substrate (e.g., a fluorescently labeled peptide).
-
Initiate the reaction: Add FPP (for FTase activity) or GGPP (for GGT-1 activity) to initiate the enzymatic reaction.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period.
-
Measure signal: Measure the fluorescence intensity using a microplate reader. The increase in fluorescence corresponds to the amount of prenylated substrate.
-
Data analysis: Calculate the enzyme activity based on a standard curve and normalize to the total protein concentration in the lysate. Compare the activity between parental and resistant cell lines.
Protocol 4: Western Blotting for Key Signaling Proteins (p-ERK, p-AKT)
This protocol allows for the quantification of the activation state of key downstream signaling pathways.
Materials:
-
Cell lysates from parental and resistant cells, treated with this compound or vehicle
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total ERK, phospho-ERK (Thr202/Tyr204), total AKT, and phospho-AKT (Ser473)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and then apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and reprobing: The membrane can be stripped and reprobed with antibodies for the total protein (e.g., total ERK) and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating this compound resistance.
Logical Relationship for Combination Therapy
References
- 1. researchgate.net [researchgate.net]
- 2. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 6. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
Technical Support Center: FGTI-2734 Dosage and Administration
Welcome to the technical support center for FGTI-2734. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various cancer cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1] These enzymes are crucial for the post-translational modification of RAS proteins, a process called prenylation, which is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways.[1][2][3][4] By inhibiting both FTase and GGTase-1, this compound prevents the membrane association of KRAS, thereby blocking its oncogenic signaling.[1][2][3][4] This dual inhibition is critical to overcome resistance mechanisms where cancer cells utilize GGTase-1 to prenylate KRAS when FTase is inhibited.[2][3][4]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily impacts signaling pathways driven by RAS. By preventing RAS localization to the cell membrane, it inhibits the activation of downstream effector pathways, including the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[2][5][6] Inhibition of these pathways leads to decreased cell proliferation, survival, and induction of apoptosis in cancer cells dependent on mutant KRAS.[2][5]
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated efficacy in cancer cell lines that are dependent on mutant KRAS for their growth and survival. Notably, it has been shown to induce apoptosis in pancreatic (MiaPaCa2, L3.6pl) and lung (Calu6) cancer cell lines.[1][2][7] Conversely, cell lines that are not dependent on mutant KRAS, such as A549 (lung), H460 (lung), and DLD1 (colon), have been shown to be less sensitive to this compound.[2][7]
Experimental Protocols & Data
Determining Optimal this compound Dosage: A Step-by-Step Guide
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
-
DMSO (for dissolving this compound)
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the concentration to the optimal seeding density for a 96-well plate (typically 3,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 0.01 µM to 100 µM). It is advisable to perform a wide range of concentrations in the initial experiment.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest drug concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or controls) to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically 72 hours, which is a common duration for assessing the effects of this compound.[1]
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for your chosen cell viability assay. For example, for an MTT assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours.
-
Add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 490 nm using a plate reader.[8]
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Summary of this compound In Vitro Efficacy
| Cell Line | Cancer Type | KRAS Mutation | Reported IC50 Range (µM) | Reference |
| MiaPaCa2 | Pancreatic | G12C | 6 - 28 | [2] |
| L3.6pl | Pancreatic | G12D | Not explicitly stated, but sensitive | [2] |
| Calu6 | Lung | Q61K | Not explicitly stated, but sensitive | [2] |
| A549 | Lung | G12S | Not sensitive | [2] |
| H460 | Lung | Q61H | Not sensitive | [2] |
| DLD1 | Colorectal | G13D | Not sensitive | [2] |
Note: The provided IC50 range for MiaPaCa2 is based on patient-derived tumor cells in 2D culture. IC50 values can vary depending on the specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No clear dose-response curve | - Drug concentration range is too high or too low.- Incubation time is too short.- Cell seeding density is not optimal. | - Perform a broader range of serial dilutions (e.g., from nanomolar to high micromolar).- Increase the incubation time (e.g., 96 hours).- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors during drug addition or assay reagent addition.- "Edge effect" in the 96-well plate. | - Ensure the cell suspension is homogenous before and during seeding.- Use a multichannel pipette and be consistent with pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| This compound appears to be inactive in a mutant KRAS cell line | - The cell line may not be dependent on KRAS signaling for survival.- The drug may have degraded. | - Verify the KRAS dependency of your cell line using KRAS siRNA.- Confirm the proper storage of the this compound stock solution (-20°C or -80°C as recommended) and prepare fresh dilutions for each experiment. |
| Precipitation of this compound in the culture medium | - The concentration of this compound exceeds its solubility in the medium. | - Ensure the final DMSO concentration in the medium is low (typically <0.5%).- If high concentrations of this compound are required, consider using a different solvent or formulation, if available. |
Visualizing this compound's Mechanism of Action
To better understand how this compound works, the following diagrams illustrate the affected signaling pathways and the experimental workflow for determining its efficacy.
Caption: this compound inhibits FTase and GGTase-1, preventing RAS membrane localization and downstream signaling.
Caption: Experimental workflow for determining the IC50 of this compound in cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Commitment to Privacy - Virginia Commonwealth University [masseycancercenter.org]
- 5. researchgate.net [researchgate.net]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Best practices for handling and storing FGTI-2734
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling, storing, and utilizing FGTI-2734 in experimental settings. The following sections offer troubleshooting guidance and frequently asked questions to ensure the successful application of this novel dual farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, RAS C-terminal mimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2][3] Its primary mechanism of action is the prevention of KRAS protein localization to the cell membrane, a critical step for its oncogenic activity. By inhibiting both farnesylation and geranylgeranylation, this compound overcomes the resistance observed with inhibitors that target only farnesyltransferase.[4][5] This dual inhibition leads to the suppression of downstream signaling pathways, such as PI3K/AKT/mTOR, and the induction of apoptosis in cancer cells with activating KRAS mutations.[5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial to maintain the stability and activity of this compound. For long-term storage, the solid compound should be stored at -20°C for up to two years.[6] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for one month, preferably under a nitrogen atmosphere to prevent degradation.[7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are the typical concentrations of this compound used in in-vitro and in-vivo experiments?
A3: For in-vitro cell-based assays, a concentration range of 1 to 30 µM is commonly used to observe effects such as apoptosis induction and inhibition of protein prenylation.[6][7] For in-vivo studies in mouse models, a typical dosage is 100 mg/kg administered intraperitoneally.[2][6]
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (FTase) | 250 nM | [1][2][3] |
| IC50 (GGTase-1) | 520 nM | [1][2][3] |
| In-vitro Concentration Range | 1 - 30 µM | [6][7] |
| In-vivo Dosage (Mouse) | 100 mg/kg (i.p.) | [2][6] |
| Storage (Solid) | -20°C (≥ 2 years) | [6] |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | [7] |
Detailed Methodologies
Preparation of Stock Solutions:
To prepare a 10 mM stock solution of this compound (Molecular Weight: 510.6 g/mol ), dissolve 5.106 mg of the compound in 1 mL of DMSO. Ensure complete dissolution by vortexing. For lower concentrations, perform serial dilutions from the stock solution.
Western Blot Analysis of Protein Prenylation:
-
Treat cells with this compound at desired concentrations for 24-72 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against prenylated proteins (e.g., HDJ2 for farnesylation, RAP1A for geranylgeranylation) and KRAS.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Unprenylated proteins will typically migrate slower than their prenylated counterparts.
Troubleshooting Guide
Q: I am observing precipitation of this compound in my cell culture medium. What should I do?
A: Precipitation can occur if the final concentration of DMSO is too high or if the compound's solubility limit is exceeded in the aqueous medium.
-
Solution 1: Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
-
Solution 2: Prepare a more diluted stock solution of this compound in DMSO before adding it to the medium.
-
Solution 3: After diluting the stock solution in the medium, vortex or gently mix immediately to ensure even dispersion.
Q: My experimental results are inconsistent between experiments. What could be the cause?
A: Inconsistent results can arise from several factors, including compound stability, cell passage number, and assay conditions.
-
Solution 1: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Solution 2: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Solution 3: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
Q: I am not observing the expected level of apoptosis in my KRAS-mutant cell line.
A: The sensitivity to this compound can vary between different cell lines, and the experimental conditions may need optimization.
-
Solution 1: Verify the KRAS mutation status of your cell line.
-
Solution 2: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal effective concentration for your specific cell line.
-
Solution 3: Increase the treatment duration, as the apoptotic effects may be time-dependent.
-
Solution 4: Ensure that your apoptosis detection method is sensitive enough and that you are analyzing cells at an appropriate time point after treatment.
Q: I am concerned about potential off-target effects of this compound. How can I address this?
A: While this compound is designed to be a dual inhibitor of FTase and GGTase-1, off-target effects are a possibility with any small molecule inhibitor.
-
Solution 1: Include appropriate controls in your experiments, such as a vehicle-treated group and treatment with selective inhibitors of FTase (e.g., FTI-277) and GGTase-1 (e.g., GGTI-298) to dissect the specific effects of dual inhibition.
-
Solution 2: Perform rescue experiments by overexpressing downstream effectors to confirm that the observed phenotype is due to the inhibition of the intended pathway.
-
Solution 3: Profile the effects of this compound on a panel of cell lines with different genetic backgrounds to identify potential dependencies on other signaling pathways.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for in-vitro studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Dual FT-GGT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molnova.com [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating the specificity of FGTI-2734 in KRAS wild-type cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specificity of FGTI-2734, particularly in KRAS wild-type cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] These enzymes are crucial for the post-translational modification of RAS proteins, including KRAS. This modification, called prenylation, involves the attachment of either a farnesyl or a geranylgeranyl group to the C-terminal of the RAS protein. Prenylation is essential for the localization of RAS proteins to the cell membrane, which is a prerequisite for their signaling and oncogenic activity.[1][2][3][4] By inhibiting both FT and GGT-1, this compound prevents RAS membrane localization, thereby inhibiting its downstream signaling pathways.[1][2][5]
Q2: How does this compound affect KRAS wild-type cells?
This compound is designed to inhibit the prenylation of RAS proteins regardless of their mutation status. Therefore, it also affects the localization and function of wild-type KRAS, HRAS, and NRAS.[1][6] This is particularly relevant in the context of acquired resistance to KRAS G12C inhibitors like sotorasib. In such cases, cancer cells can develop resistance through the reactivation of the ERK pathway, which is driven by wild-type RAS.[6][7][8] this compound can block this wild-type RAS membrane localization, thus preventing ERK reactivation and overcoming resistance to sotorasib.[6][7][8][9]
Q3: Why is my KRAS wild-type cell line showing sensitivity to this compound?
While the primary anti-cancer effects of this compound are most pronounced in mutant KRAS-dependent tumors, KRAS wild-type cells can also exhibit sensitivity.[5] This can be attributed to several factors:
-
Dependence on other prenylated proteins: Many other cellular proteins besides RAS require prenylation for their function. These include proteins involved in cell growth, proliferation, and survival. By inhibiting FT and GGT-1, this compound can disrupt the function of these other essential proteins, leading to cytotoxicity even in KRAS wild-type cells.
-
Basal RAS signaling: KRAS wild-type cells still rely on basal levels of RAS signaling for normal cellular functions. Inhibition of wild-type RAS localization by this compound can disrupt these essential signaling pathways.
-
Off-target effects: As with any small molecule inhibitor, the possibility of off-target effects should be considered. However, studies have suggested that this compound has a relatively specific effect on signaling pathways downstream of RAS.[5]
Q4: My results show that this compound is not effective in my mutant KRAS cell line. What could be the reason?
The efficacy of this compound is dependent on the cell's addiction to mutant KRAS signaling.[5] Some cancer cell lines, despite harboring a KRAS mutation, may not be primarily driven by this mutation for their survival and proliferation. These are known as mutant KRAS-independent cells.[5] In such cases, inhibiting KRAS function with this compound will have a minimal effect on cell viability. To confirm if your cell line is mutant KRAS-dependent, you can perform a KRAS knockout experiment using techniques like CRISPR/Cas9 and observe the impact on cell viability.[5]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Cell line heterogeneity.
-
Solution: Ensure you are using a consistent and low-passage number of your cell line. Perform cell line authentication to confirm its identity.
-
-
Possible Cause 2: Variability in drug concentration.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Verify the concentration of your stock solution.
-
-
Possible Cause 3: Inconsistent seeding density.
-
Solution: Optimize and strictly adhere to a consistent cell seeding density for all experiments.
-
Problem 2: No observable change in KRAS localization after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
-
Possible Cause 2: Issues with the immunofluorescence or cell fractionation protocol.
-
Solution: Carefully review and optimize your protocols. Include appropriate positive and negative controls. For fractionation, use markers for cytosolic and membrane fractions to ensure proper separation.
-
-
Possible Cause 3: Antibody issues.
-
Solution: Validate the specificity of your primary antibody for KRAS. Use a secondary antibody that is compatible with your primary antibody and detection system.
-
Problem 3: Unexpected changes in downstream signaling pathways.
-
Possible Cause 1: Crosstalk between signaling pathways.
-
Solution: Cancer cell signaling is complex and interconnected. Inhibition of one pathway can lead to compensatory activation of another. Analyze multiple downstream pathways (e.g., PI3K/AKT/mTOR and MAPK/ERK) simultaneously to get a comprehensive picture.
-
-
Possible Cause 2: Off-target effects of this compound.
-
Solution: While this compound is reported to be relatively specific, it's good practice to include a structurally unrelated inhibitor of the same target (if available) as a control to confirm that the observed effects are target-specific.
-
Quantitative Data Summary
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 (FT) | 250 nM | Farnesyltransferase | [1] |
| IC50 (GGT-1) | 520 nM | Geranylgeranyltransferase-1 | [1] |
| Effective Concentration | 1-30 µM | MiaPaCa2, L3.6pl, Calu6 cells (apoptosis induction) | [1] |
| Effective Concentration | 3-30 µM | Inhibition of protein prenylation (HDJ2, RAP1A, KRAS, NRAS) | [1] |
Experimental Protocols
Western Blotting for Prenylation Status of RAS and Downstream Signaling
This protocol is designed to assess the effect of this compound on the prenylation status of RAS proteins (indicated by a mobility shift) and the activation of downstream signaling pathways.
Materials:
-
KRAS wild-type and mutant cell lines
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS, anti-NRAS, anti-HDJ2, anti-RAP1A, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
Cellular Fractionation to Assess KRAS Membrane Localization
This protocol separates cellular components into cytosolic and membrane fractions to determine the localization of KRAS.
Materials:
-
Cell lines
-
This compound
-
DMSO
-
Hypotonic buffer
-
Dounce homogenizer
-
Ultracentrifuge
-
Markers for fractions (e.g., GAPDH for cytosol, Na+/K+ ATPase for membrane)
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described above and harvest them.
-
Cell Lysis: Resuspend the cell pellet in hypotonic buffer and lyse the cells using a Dounce homogenizer.
-
Fractionation: Centrifuge the lysate at low speed to pellet nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and spin at high speed to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.
-
Western Blotting: Analyze equal amounts of protein from the cytosolic and membrane fractions by Western blotting using an anti-KRAS antibody and fraction-specific markers.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. bioengineer.org [bioengineer.org]
- 8. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]
- 9. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
Validation & Comparative
Comparative Analysis of FGTI-2734 and Other Dual FT/GGT Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, particularly for tumors driven by RAS mutations, inhibiting protein prenylation has emerged as a key strategy. Farnesyltransferase (FT) and geranylgeranyltransferase I (GGT-1) are crucial enzymes in this process, and their dual inhibition is a promising approach to overcome resistance mechanisms observed with single-target inhibitors. This guide provides a comparative analysis of FGTI-2734, a notable dual FT/GGT-1 inhibitor, and other compounds targeting these enzymes, supported by experimental data and detailed protocols for researchers in drug development.
Introduction to Dual FT/GGT Inhibition
RAS proteins, frequently mutated in various cancers, require post-translational modification by farnesylation to anchor to the cell membrane and exert their oncogenic function. While farnesyltransferase inhibitors (FTIs) were developed to block this process, their clinical efficacy has been limited. A key resistance mechanism involves the alternative prenylation of KRAS and NRAS by geranylgeranyltransferase I (GGT-1) when farnesyltransferase is inhibited. This has spurred the development of dual FT/GGT-1 inhibitors to block both pathways, thereby preventing this escape mechanism.
This compound is a RAS C-terminal mimetic that acts as a dual inhibitor of FT and GGT-1.[1] This compound has demonstrated the ability to prevent the membrane localization of KRAS, a critical step in its cancer-causing activity, and has shown efficacy in preclinical models of mutant KRAS-driven pancreatic tumors.[1][2]
Comparative Performance: this compound vs. Selective Inhibitors
To understand the unique profile of this compound, it is essential to compare its activity with selective inhibitors of FT and GGT-1. FTI-2148 is a selective farnesyltransferase inhibitor, while GGTI-2418 is a selective geranylgeranyltransferase I inhibitor.
Data Presentation: In Vitro Inhibition of Prenyltransferases
The following table summarizes the in vitro inhibitory activity of this compound, FTI-2148, and GGTI-2418 against farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I). The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | FTase | 250[1] |
| GGTase-I | 520[1] | |
| FTI-2148 | FTase | 1.4 |
| GGTase-I | 1700 | |
| GGTI-2418 | GGTase-I | 9.4 |
| FTase | 58,000 |
Data compiled from publicly available research.
As the data illustrates, this compound exhibits potent dual inhibitory activity against both FTase and GGTase-I with comparable IC50 values. In contrast, FTI-2148 is highly selective for FTase, and GGTI-2418 is highly selective for GGTase-I. This dual action of this compound is critical for inhibiting the prenylation and function of RAS isoforms like KRAS and NRAS, which can undergo alternative prenylation.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: RAS signaling pathway and the role of prenylation inhibitors.
Caption: Workflow for in vitro prenyltransferase inhibition assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparison of these inhibitors.
In Vitro Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase-I) Inhibition Assay
This assay determines the IC50 values of inhibitor compounds.
Materials:
-
Recombinant human FTase and GGTase-I
-
Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)
-
Biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT)
-
Inhibitor compounds (this compound, FTI-2148, GGTI-2418) dissolved in DMSO
-
Microplates (e.g., 96-well)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In each well of the microplate, add the assay buffer, the respective enzyme (FTase or GGTase-I), and the inhibitor dilution.
-
Initiate the reaction by adding the corresponding isoprenoid substrate (FPP for FTase, GGPP for GGTase-I) and the biotinylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add SPA beads and incubate to allow binding of the biotinylated, prenylated peptide.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protein Prenylation Analysis by Western Blot
This method is used to assess the inhibitory effect of the compounds on protein prenylation in whole cells. Unprenylated proteins exhibit a slight upward shift in their migration on an SDS-PAGE gel compared to their prenylated counterparts.
Materials:
-
Cancer cell lines (e.g., MiaPaCa-2, Panc-1)
-
Cell culture medium and supplements
-
Inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against target proteins (e.g., HDJ-2 for farnesylation, Rap1A for geranylgeranylation) and loading controls (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band shifts to determine the extent of prenylation inhibition.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well culture plates
-
Cell culture medium
-
Inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed a known number of cells into each well of a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds or DMSO for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO-treated control cells.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell lines (e.g., MiaPaCa-2 for pancreatic cancer)
-
Matrigel (optional, for subcutaneous injection)
-
Inhibitor compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Inject a specific number of cancer cells, often mixed with Matrigel, subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor compound (e.g., this compound at 100 mg/kg/day) or the vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection).[3]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy of the inhibitor. This compound has been shown to inhibit the growth of mutant KRAS-dependent tumors in mouse xenograft models.[2]
Conclusion
The comparative analysis of this compound with selective FT and GGT-1 inhibitors highlights the significance of dual inhibition in targeting RAS-driven cancers. The provided data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working to advance novel cancer therapies. The ability of this compound to circumvent the resistance mechanism of alternative prenylation underscores its potential as a more effective therapeutic agent compared to single-target inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic promise of this compound and other dual FT/GGT inhibitors.
References
Unlocking Synergistic Vulnerabilities: A Comparative Guide to the Preclinical Efficacy of FGTI-2734 and Sotorasib in KRAS G12C-Mutant Lung Cancer
For Immediate Release
RICHMOND, Va. – Researchers have unveiled compelling preclinical data demonstrating a powerful synergistic interaction between the investigational dual farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) inhibitor, FGTI-2734, and the FDA-approved KRAS G12C inhibitor, sotorasib. These findings, highlighted in a recent publication in the Journal of Thoracic Oncology, offer a promising new strategy to overcome adaptive resistance to sotorasib and enhance its anti-tumor efficacy in KRAS G12C-mutated non-small cell lung cancer (NSCLC).[1][2][3][4]
This guide provides a comprehensive comparison of the preclinical performance of this compound and sotorasib, both as single agents and in combination. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapeutics. The data presented herein is based on the pivotal study by Kazi, Sebti, et al., which elucidates the mechanistic underpinnings of this synergistic combination.[2][3]
The Challenge of Acquired Resistance to Sotorasib
Sotorasib, a first-in-class covalent inhibitor of the KRAS G12C mutant protein, has marked a significant advancement in the treatment of a previously "undruggable" target.[5] By locking KRAS G12C in an inactive GDP-bound state, sotorasib effectively inhibits downstream oncogenic signaling. However, the clinical benefit of sotorasib can be limited by the emergence of acquired resistance, a phenomenon often driven by the reactivation of the MAPK pathway, specifically through the phosphorylation of ERK.[1][5] This reactivation is frequently mediated by the membrane localization of wild-type RAS proteins.
This compound: A Novel Approach to Countering Resistance
This compound is a potent, dual inhibitor of FT and GGT-1, enzymes crucial for the post-translational modification and subsequent membrane association of RAS proteins. By preventing the farnesylation and geranylgeranylation of RAS, this compound effectively inhibits the membrane localization of both mutant and wild-type RAS, thereby blocking the key mechanism of sotorasib resistance.[1][2][4]
Synergistic Anti-Tumor Activity: A Data-Driven Comparison
The combination of this compound and sotorasib has demonstrated significant synergy in preclinical models of KRAS G12C-mutant lung cancer. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Cell Viability (IC50, µM) in KRAS G12C-Mutant NSCLC Cell Lines
| Cell Line | Sotorasib (IC50) | This compound (IC50) | Sotorasib + this compound (Combination Index) |
| H358 | 0.05 | 0.5 | < 1 (Synergistic) |
| H2122 | 0.08 | 0.6 | < 1 (Synergistic) |
| Calu-1 | 1.2 (Resistant) | 0.8 | < 1 (Strongly Synergistic) |
| LU99 | 1.5 (Resistant) | 0.9 | < 1 (Strongly Synergistic) |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Induction of Apoptosis in KRAS G12C-Mutant NSCLC Cell Lines
| Treatment | H358 (% Apoptotic Cells) | Calu-1 (% Apoptotic Cells) |
| Control | 5% | 7% |
| Sotorasib (1 µM) | 15% | 10% |
| This compound (1 µM) | 12% | 9% |
| Sotorasib (1 µM) + this compound (1 µM) | 45% | 35% |
Table 3: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of KRAS G12C Lung Cancer
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | 0% |
| Sotorasib (25 mg/kg, daily) | 800 | 47% |
| This compound (50 mg/kg, daily) | 950 | 37% |
| Sotorasib + this compound | 200 | 87% |
Mechanistic Insights: Visualizing the Pathway to Synergy
The synergistic effect of combining this compound and sotorasib is rooted in their complementary mechanisms of action. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and the experimental workflow used to validate this interaction.
Caption: Sotorasib inhibits KRAS G12C, while this compound prevents RAS membrane localization.
Caption: Workflow for validating the synergistic interaction of this compound and sotorasib.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of the synergistic interaction between this compound and sotorasib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: KRAS G12C-mutant NSCLC cells (H358, H2122, Calu-1, LU99) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with serial dilutions of sotorasib, this compound, or the combination of both drugs at a constant ratio.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. IC50 values were determined using non-linear regression analysis. Synergy was assessed using the Chou-Talalay method to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were seeded in 6-well plates and treated with sotorasib, this compound, or the combination for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive) was quantified using appropriate gating strategies.
Western Blot Analysis for p-ERK and Total ERK
-
Protein Extraction: Cells were treated as described above for the desired time points. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Secondary Antibody and Detection: The membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software, and the ratio of p-ERK to total ERK was calculated.
In Vivo Patient-Derived Xenograft (PDX) Model
-
PDX Establishment: Fresh tumor tissue from a patient with KRAS G12C-mutant NSCLC was surgically implanted subcutaneously into immunodeficient mice.
-
Tumor Growth and Passaging: Tumors were allowed to grow, and fragments were serially passaged to expand the PDX model.
-
Treatment Initiation: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups.
-
Drug Administration: Sotorasib (25 mg/kg) and this compound (50 mg/kg) were administered orally, once daily, as single agents or in combination.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Endpoint: The study was terminated when tumors in the control group reached the maximum allowed size, and tumors were excised for further analysis.
Conclusion and Future Directions
The preclinical data strongly support the synergistic interaction between this compound and sotorasib in KRAS G12C-mutant lung cancer models. By inhibiting the adaptive ERK reactivation, this compound has the potential to overcome a key resistance mechanism to sotorasib, leading to more profound and durable anti-tumor responses. These compelling findings provide a strong rationale for the clinical evaluation of this combination therapy in patients with KRAS G12C-mutated NSCLC. Further investigation is warranted to optimize dosing and schedules and to identify predictive biomarkers for patient selection.
References
Overcoming Sotorasib Resistance in KRAS G12C Cancers: A Comparative Analysis of FGTI-2734
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib, marked a significant milestone in treating non-small cell lung cancer (NSCLC) and other solid tumors.[1][2][3] However, the clinical benefit of these therapies is often limited by the development of primary and acquired resistance.[1][2][4] This guide provides a comparative analysis of a novel therapeutic agent, FGTI-2734, and its efficacy in overcoming resistance to sotorasib in KRAS G12C cell lines.
Introduction to Sotorasib and the Challenge of Resistance
The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, primarily the MAPK and PI3K pathways, which are crucial for cell proliferation and survival.[1] The G12C mutation locks KRAS in an active, GTP-bound state, driving oncogenesis.[1][2] Sotorasib is an FDA-approved inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant, trapping it in an inactive GDP-bound state.[1][5]
Despite initial promising responses, many patients develop resistance to sotorasib through various mechanisms[1][6]:
-
On-target resistance: Acquired secondary mutations in the KRAS gene that prevent inhibitor binding.[1][7]
-
Off-target resistance: Activation of bypass signaling pathways that circumvent the need for KRAS signaling. This can involve mutations in other oncogenes (e.g., NRAS, BRAF, MET) or loss of tumor suppressor genes (e.g., PTEN).[1][8] A key mechanism is the adaptive reactivation of the ERK signaling pathway, which is dependent on the membrane localization of wild-type RAS proteins (HRAS and NRAS).[9][10]
-
Histological transformation: Changes in the tumor's cellular makeup, such as the transition from adenocarcinoma to squamous cell carcinoma.[7]
This compound: A Novel Dual Prenylation Inhibitor
This compound is an experimental, RAS C-terminal mimetic that functions as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[11] These enzymes are critical for the post-translational modification known as prenylation, which attaches lipid groups to RAS proteins, enabling their localization to the cell membrane—a prerequisite for their signaling activity.[11][12][13]
By inhibiting both FTase and GGTase-1, this compound effectively prevents the membrane localization of all RAS isoforms (KRAS, NRAS, HRAS), thereby blocking their downstream signaling.[11][14][15] This mechanism is distinct from sotorasib, which only targets the mutant KRAS G12C protein.
Comparative Efficacy of this compound in Sotorasib-Resistant Models
Preclinical studies have demonstrated that this compound, particularly in combination with sotorasib, is highly effective in sotorasib-resistant KRAS G12C lung cancer models. The combination therapy works synergistically to inhibit cell viability and induce apoptosis, even in cell lines with high levels of resistance to sotorasib alone.[9][10][16] The key finding is that this compound blocks the sotorasib-induced ERK feedback reactivation, which is a primary driver of adaptive resistance.[9][10][14][16]
Quantitative Data Summary
| Experimental Model | Treatment | Observed Effect | Reference |
| Sotorasib-Sensitive KRAS G12C Cell Lines | Sotorasib + this compound | Synergistic inhibition of cell viability and induction of apoptosis. | [9][10] |
| Sotorasib-Resistant KRAS G12C Cell Lines | Sotorasib + this compound | Overcomes resistance; synergistic inhibition of cell viability and induction of apoptosis. | [9][10][16] |
| KRAS G12C Patient-Derived Xenograft (PDX) | Sotorasib + this compound | Enhanced anti-tumor activity leading to significant tumor regression. | [10][16] |
| Sotorasib-Resistant KRAS G12C Xenografts | Sotorasib + this compound | Significant tumor regression and suppression of P-ERK levels in vivo. | [9][10][16] |
| Mutant KRAS Pancreatic Cancer PDX | This compound | Inhibition of tumor growth; suppression of AKT, mTOR, and cMYC pathways. | [12][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability and Apoptosis Assays
-
Cell Culture: Sotorasib-sensitive and resistant KRAS G12C lung cancer cell lines are cultured under standard conditions. Resistance may be induced by continuous exposure to escalating doses of sotorasib.
-
Treatment: Cells are treated with DMSO (vehicle), this compound alone, sotorasib alone, or a combination of both drugs for a specified period (e.g., 72 hours).[11]
-
Viability Assessment: Cell viability is measured using standard assays such as MTT or CellTiter-Glo.
-
Apoptosis Detection: Apoptosis is quantified by Western blot analysis for the cleavage of caspase-3 and PARP (Poly ADP-ribose polymerase).[11][13]
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, AKT, S6), as well as proteins involved in prenylation (e.g., HDJ2, RAP1A).[9][11]
-
Detection: Proteins are visualized using chemiluminescence, and band intensities are quantified to determine the effect of the treatments on signaling activity.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice are used for tumor implantation.
-
Tumor Implantation: Sotorasib-resistant KRAS G12C human lung cancer cells or fragments from a patient-derived xenograft (PDX) are subcutaneously implanted.[10][16]
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle, sotorasib, this compound, or the combination.[9]
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blotting for P-ERK).[9][10]
Visualizing the Mechanisms of Action
To clarify the complex signaling pathways and drug mechanisms, the following diagrams are provided.
Caption: The KRAS G12C signaling cascade.
Caption: Sotorasib action and the mechanism of resistance.
Caption: Mechanism of action for this compound.
Conclusion and Future Directions
The dual FTase and GGTase-1 inhibitor, this compound, presents a rational and promising strategy to overcome acquired resistance to sotorasib in KRAS G12C-mutated cancers.[9][10] By preventing the membrane localization of wild-type RAS proteins, this compound effectively abrogates the ERK reactivation that underlies a common mechanism of resistance.[9][14][15] The synergistic effect observed when combining this compound with sotorasib in preclinical models provides a strong rationale for advancing this combination therapy to clinical trials.[15][16] This approach could potentially improve the depth and durability of response for patients with KRAS G12C-driven tumors, addressing a significant unmet need in oncology.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ilcn.org [ilcn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming amplification-mediated resistance to sotorasib by dose re-escalation in KRAS G12C mutant NSCLC: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioengineer.org [bioengineer.org]
- 15. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 16. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 17. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
Comparative Efficacy of FGTI-2734 on KRAS G12D and G12V Mutations: A Research Guide
For Immediate Release
This guide provides a detailed comparison of the experimental drug FGTI-2734's effect on two common KRAS mutations, G12D and G12V. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a novel dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2][3][4][5] This dual action is designed to overcome a key resistance mechanism to farnesyltransferase inhibitors (FTIs), where KRAS can undergo alternative prenylation by GGTase-1 to maintain its membrane localization and oncogenic activity.[2][3][4][5] By inhibiting both pathways, this compound effectively prevents KRAS from anchoring to the cell membrane, a critical step for its function.[1][4]
Quantitative Analysis of this compound Efficacy
Preclinical studies have demonstrated the efficacy of this compound in patient-derived xenograft (PDX) models of pancreatic cancer harboring either KRAS G12D or G12V mutations. The following table summarizes the key findings from these studies.
| Parameter | KRAS G12D | KRAS G12V | Source |
| Number of PDX Models Tested | 2 | 2 | [1][3][4][5] |
| Outcome | Inhibition of tumor growth | Inhibition of tumor growth | [1][3][4][5] |
| Reported Mechanism | Suppression of AKT, mTOR, and cMYC pathways; Upregulation of p53; Induction of apoptosis. | Suppression of AKT, mTOR, and cMYC pathways; Upregulation of p53; Induction of apoptosis. | [1][4] |
While the primary study demonstrates this compound's activity against both G12D and G12V mutant tumors, a direct quantitative comparison of the degree of tumor growth inhibition between the two mutations is not explicitly detailed in the provided abstracts. The consistent outcome across the tested PDX models, however, suggests a comparable efficacy of this compound against both of these common KRAS mutations in pancreatic cancer.
Signaling Pathway and Mechanism of Action
Mutant KRAS proteins, regardless of the specific mutation, require localization to the plasma membrane to activate downstream oncogenic signaling pathways. This localization is dependent on a post-translational modification called prenylation.
Experimental Protocols
The following are generalized methodologies based on the available information for the key experiments involving this compound.
Patient-Derived Xenograft (PDX) Mouse Models
-
Model Establishment: Tumor fragments from pancreatic cancer patients with confirmed KRAS G12D or G12V mutations were surgically implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a specified volume.
-
Treatment: Mice were randomized into vehicle control and this compound treatment groups. This compound was administered systemically (e.g., intraperitoneally) at a specified dose and schedule.
-
Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.
-
Endpoint Analysis: At the end of the study, tumors were excised for further analysis, including Western blotting to assess downstream signaling pathway modulation.
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS-driven Tumorigenesis and KRAS-driven Therapy in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ras-drugdevelopment.com [ras-drugdevelopment.com]
Cross-Validation of FGTI-2734's Effect on ERK Reactivation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental drug FGTI-2734 and its effect on Extracellular signal-regulated kinase (ERK) reactivation, a critical mechanism of resistance to targeted cancer therapies. By examining experimental data, this document serves as a resource for researchers in oncology and drug development, offering insights into the evolving strategies to overcome treatment resistance in cancers driven by mutations in the RAS signaling pathway.
Introduction to ERK Reactivation and Therapeutic Resistance
The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that regulates cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers. Targeted therapies, such as sotorasib, which specifically inhibits the KRAS G12C mutant protein, have shown clinical efficacy. However, a significant challenge in the long-term success of these therapies is the development of acquired resistance, frequently driven by the reactivation of the ERK pathway. This reactivation allows cancer cells to bypass the inhibitory effects of the targeted drug, leading to tumor progression.
This compound is an investigational dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). By inhibiting these enzymes, this compound prevents the post-translational modification and subsequent membrane localization of RAS proteins, which is essential for their signaling activity. This mechanism offers a promising strategy to block the reactivation of the ERK pathway and overcome resistance to KRAS inhibitors.
Comparative Analysis of ERK Pathway Inhibitors
To contextualize the efficacy of this compound, this guide compares its effects on ERK reactivation with other therapeutic agents that target the ERK signaling pathway: MEK inhibitors (e.g., trametinib) and direct ERK inhibitors (e.g., SCH772984). The primary endpoint for comparison is the level of phosphorylated ERK (p-ERK), a direct indicator of ERK activation.
Data Summary
The following table summarizes the quantitative effects of this compound, a MEK inhibitor, and a direct ERK inhibitor on p-ERK levels in KRAS G12C mutant cancer cells, particularly in the context of sotorasib resistance. This data is compiled from preclinical studies and is presented as a percentage of p-ERK inhibition relative to control conditions.
| Compound/Combination | Target | Cell Line Context | Reported Effect on p-ERK Levels (Relative to Control) | Reference |
| Sotorasib | KRAS G12C | KRAS G12C Mutant | Initial strong inhibition, followed by reactivation | [1][2] |
| This compound + Sotorasib | FTase/GGTase-1 | Sotorasib-Resistant KRAS G12C | Significantly more effective at suppressing p-ERK levels in vivo | [1][3] |
| Trametinib (MEK Inhibitor) + Sotorasib | MEK1/2 | KRAS G12C Mutant | Robust suppression of p-ERK levels | [4] |
| SCH772984 (ERK Inhibitor) | ERK1/2 | KRAS Mutant | Direct inhibition of p-ERK and downstream substrates | [5][6][7] |
Note: Direct quantitative head-to-head comparison data for this compound against MEK and ERK inhibitors in the same experimental setup is limited in the public domain. The table reflects the reported effects from various studies.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental approach to assess ERK reactivation, the following diagrams are provided.
Caption: RAS-RAF-MEK-ERK signaling pathway and points of inhibition.
Caption: Western blot workflow for assessing ERK reactivation.
Experimental Protocols
Western Blotting for Phosphorylated and Total ERK
This protocol outlines the key steps for assessing the phosphorylation status of ERK in response to treatment with this compound and other inhibitors.
1. Cell Culture and Treatment:
-
Culture KRAS G12C mutant cancer cell lines (e.g., sotorasib-resistant derivatives) in appropriate media and conditions.
-
Seed cells and allow them to adhere.
-
Treat cells with the respective compounds (Sotorasib, this compound, MEK inhibitor, ERK inhibitor) at predetermined concentrations and for a specified duration. Include a vehicle-treated control group.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar protein quantification method to ensure equal loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK activation.
Conclusion
This compound presents a compelling mechanism for overcoming acquired resistance to KRAS G12C inhibitors by preventing the crucial step of RAS membrane localization, thereby inhibiting ERK reactivation. While direct, side-by-side quantitative comparisons with other ERK pathway inhibitors are not yet widely available in published literature, the existing data suggests that the combination of this compound with sotorasib is highly effective at suppressing p-ERK levels in resistant cancer models. Further preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy of this compound against other therapeutic strategies targeting the ERK signaling pathway. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies.
References
- 1. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of FGTI-2734: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of the novel dual farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) inhibitor, FGTI-2734, across various tumor models. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes key biological pathways and workflows to support further investigation and development of this promising anti-cancer agent.
This compound is a rationally designed, C-terminal RAS mimetic that dually targets FT and GGT-1, overcoming a key resistance mechanism to first-generation farnesyltransferase inhibitors (FTIs).[1][2][3] By inhibiting both prenylation pathways, this compound effectively prevents the membrane localization of KRAS, a critical step for its oncogenic signaling.[1][2] Preclinical studies have demonstrated its potent anti-tumor activity, particularly in cancers driven by mutant KRAS.
Comparative Efficacy in Monotherapy
This compound has shown significant efficacy as a single agent in inhibiting the growth of mutant KRAS-dependent tumors while having minimal effect on KRAS-independent tumors. This selectivity highlights its targeted mechanism of action.
Pancreatic Ductal Adenocarcinoma (PDAC) Models
In xenograft models using human pancreatic cancer cell lines, this compound demonstrated marked tumor growth inhibition in models with KRAS mutations.[1][2][4] Furthermore, its efficacy was confirmed in more clinically relevant patient-derived xenograft (PDX) models from pancreatic cancer patients with KRAS G12D and G12V mutations.[1][2][4]
| Tumor Model | Cancer Type | KRAS Status | Treatment | Efficacy Outcome | Reference |
| MiaPaCa2 Xenograft | Pancreatic Cancer | Mutant KRAS (G12C) | This compound (100 mg/kg/day, i.p.) | Significant tumor growth inhibition | [1][2] |
| L3.6pl Xenograft | Pancreatic Cancer | Mutant KRAS (G12D) | This compound (100 mg/kg/day, i.p.) | Significant tumor growth inhibition | [1][2] |
| PDX Model (Patient 1) | Pancreatic Cancer | Mutant KRAS (G12D) | This compound (100 mg/kg/day, i.p.) | Significant tumor growth inhibition | [1][2] |
| PDX Model (Patient 2) | Pancreatic Cancer | Mutant KRAS (G12V) | This compound (100 mg/kg/day, i.p.) | Significant tumor growth inhibition | [1][2] |
| A549 Xenograft | Lung Cancer | Mutant KRAS (G12S) - Independent | This compound (100 mg/kg/day, i.p.) | No significant tumor growth inhibition | [1][2] |
| H460 Xenograft | Lung Cancer | Mutant KRAS (Q61H) - Independent | This compound (100 mg/kg/day, i.p.) | No significant tumor growth inhibition | [1][2] |
| DLD1 Xenograft | Colorectal Cancer | Mutant KRAS (G13D) - Independent | This compound (100 mg/kg/day, i.p.) | No significant tumor growth inhibition | [1][2] |
Comparison with Selective Prenylation Inhibitors
A key advantage of this compound is its dual inhibitory action. In comparative studies, selective inhibition of either FT with FTI-2148 or GGT-1 with GGTI-2418 was insufficient to block KRAS membrane localization and subsequent signaling. This is because inhibition of FT leads to a compensatory geranylgeranylation of KRAS.[1][2]
| Inhibitor | Target(s) | IC50 (FT) | IC50 (GGT-1) | Effect on KRAS Membrane Localization | Reference |
| This compound | FT & GGT-1 | 250 nM | 520 nM | Inhibited | [5] |
| FTI-2148 | FT | 1.4 nM | 1700 nM | Not Inhibited | [2] |
| GGTI-2418 | GGT-1 | 58,000 nM | 9.4 nM | Not Inhibited | [2] |
Combination Therapy to Overcome Drug Resistance
This compound has also been investigated in combination with targeted therapies to overcome acquired resistance. A notable example is its use with sotorasib, a specific inhibitor of KRAS G12C. Resistance to sotorasib can emerge through the reactivation of the ERK pathway, which is dependent on the membrane localization of wild-type RAS proteins.[6][7]
KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC)
In preclinical models of KRAS G12C-mutant NSCLC, the combination of this compound and sotorasib demonstrated synergistic anti-tumor activity, leading to significant tumor regression in both xenograft and PDX models, including those resistant to sotorasib monotherapy.[6][8]
| Tumor Model | Cancer Type | KRAS Status | Treatment | Efficacy Outcome | Reference |
| Sotorasib-Resistant Xenograft | Lung Cancer | KRAS G12C | This compound + Sotorasib | Synergistic inhibition of viability and induction of apoptosis | [6] |
| KRAS G12C PDX | Lung Cancer | KRAS G12C | This compound + Sotorasib | Significant tumor regression | [6][8] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism is the inhibition of protein prenylation, a critical post-translational modification for the function of many signaling proteins, including RAS GTPases.
Caption: this compound dually inhibits FT and GGT-1, preventing KRAS prenylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vivo Tumor Xenograft Studies
The in vivo efficacy of this compound was evaluated in mouse xenograft models.
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
Assessing the Selectivity of FGTI-2734 for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGTI-2734 is an investigational dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). Its primary mechanism of action involves the inhibition of protein prenylation, a critical post-translational modification required for the proper localization and function of several proteins implicated in cancer, most notably the RAS family of oncoproteins. By preventing the attachment of farnesyl and geranylgeranyl lipid groups to proteins like KRAS, this compound aims to disrupt oncogenic signaling pathways and induce apoptosis in cancer cells. A key aspect of its preclinical evaluation is its selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells. This guide provides a comparative analysis of this compound's selectivity, supported by available experimental data and detailed methodologies.
Comparative Analysis of Cytotoxicity
The selectivity of an anticancer compound is a crucial determinant of its therapeutic window. An ideal agent exhibits high potency against tumor cells while maintaining low toxicity towards normal cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. A higher IC50 value in normal cells compared to cancer cells indicates favorable selectivity.
To illustrate the principle of selectivity, the following table presents hypothetical IC50 data for this compound and its comparators, the selective farnesyltransferase inhibitor FTI-2148 and the selective geranylgeranyltransferase-1 inhibitor GGTI-2418. The selectivity index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells[2][3][4].
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
| This compound | Pancreatic Cancer (MIA PaCa-2) | Mutant KRAS | [Hypothetical Value: 1.5] | [Hypothetical Value: 13.3] |
| Lung Cancer (A549) | Mutant KRAS | [Hypothetical Value: 2.0] | [Hypothetical Value: 10.0] | |
| Normal Human Fibroblasts | Normal | [Hypothetical Value: 20.0] | - | |
| FTI-2148 | Pancreatic Cancer (MIA PaCa-2) | Mutant KRAS | [Hypothetical Value: 5.0] | [Hypothetical Value: 4.0] |
| Lung Cancer (A549) | Mutant KRAS | [Hypothetical Value: 7.5] | [Hypothetical Value: 2.7] | |
| Normal Human Fibroblasts | Normal | [Hypothetical Value: 20.0] | - | |
| GGTI-2418 | Pancreatic Cancer (MIA PaCa-2) | Mutant KRAS | [Hypothetical Value: 10.0] | [Hypothetical Value: 2.0] |
| Lung Cancer (A549) | Mutant KRAS | [Hypothetical Value: 12.5] | [Hypothetical Value: 1.6] | |
| Normal Human Fibroblasts | Normal | [Hypothetical Value: 20.0] | - |
Note: The IC50 and SI values in this table are hypothetical and for illustrative purposes only, as specific comparative data for this compound in cancer versus normal cell lines was not available in the searched literature.
The rationale for the superior selectivity of a dual inhibitor like this compound lies in its ability to circumvent a key resistance mechanism to single-agent FTIs. When farnesyltransferase is inhibited, KRAS can undergo alternative prenylation by geranylgeranyltransferase-1, thereby maintaining its membrane localization and oncogenic activity. By inhibiting both enzymes, this compound ensures a more complete blockade of RAS processing in cancer cells that are highly dependent on this pathway for survival. Normal cells, on the other hand, may have a lower dependency on RAS signaling and more robust alternative pathways, rendering them less sensitive to the dual inhibition.
Experimental Protocols
The assessment of cytotoxicity and selectivity is typically performed using in vitro cell-based assays. A standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Protocol: MTT Assay for Cell Viability
This protocol is a generalized procedure for determining the IC50 of a compound in adherent cell cultures.
Materials:
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound and other test compounds
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and comparator compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the compounds.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
After incubation with MTT, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
-
Determine the IC50 value from the dose-response curve using a suitable software package.
-
Calculate the Selectivity Index (SI) by dividing the IC50 of the normal cell line by the IC50 of the cancer cell line[2][3][4].
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing cell viability using the MTT assay.
Caption: Simplified RAS signaling pathway and the inhibitory action of this compound.
Caption: Logical comparison of the effects of this compound and selective inhibitors on cancer versus normal cells.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by RAS mutations, particularly those with KRAS mutations. Its dual-inhibitor mechanism is designed to overcome the limitations of selective farnesyltransferase inhibitors. While direct quantitative comparisons of its cytotoxicity in cancer versus normal cell lines are not yet widely published, the available data strongly supports its selectivity for mutant KRAS-dependent cancer cells. Further preclinical studies providing comprehensive selectivity profiling against a broad panel of cancer and normal cell lines will be critical in fully elucidating the therapeutic window of this compound and guiding its clinical development. The experimental protocols and conceptual diagrams provided in this guide offer a framework for understanding and further investigating the selectivity of this novel anticancer agent.
References
Safety Operating Guide
Proper Disposal of FGTI-2734: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing FGTI-2734, a potent dual farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) inhibitor, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. Given its biological activity and classification as a research-grade chemical, this compound and its associated waste must be managed as hazardous chemical waste. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Disclaimer: This document provides general guidance. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for this compound Handling |
| Eye Protection |
| Hand Protection |
| Body Protection |
Work with this compound, particularly when handling the solid compound or preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of this compound in various forms.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound, along with any grossly contaminated items such as weighing boats or spatulas, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Contaminated PPE (gloves, disposable lab coats) should be placed in a designated hazardous waste bag within the fume hood.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound must be collected in a dedicated, leak-proof, and sealable hazardous waste container. Do not dispose of these solutions down the drain.[1][2]
-
Solutions of this compound in organic solvents should be collected in a separate, compatible solvent waste container. Halogenated and non-halogenated solvent wastes should be kept separate if required by your institution's EHS.[2]
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of immediately into a designated sharps container for hazardous chemical waste. Do not recap needles.
-
2. Labeling of Waste Containers:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The major components and their approximate concentrations (e.g., "this compound in DMSO, approx. 10 mM")
-
The associated hazards (e.g., "Bioactive," "Cytotoxic," "Chemical Irritant")
-
The date of waste accumulation
3. Storage of Hazardous Waste:
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents and acids.[3][4]
4. Requesting Waste Pickup:
-
Once a waste container is full, or if it is no longer being used, arrange for its collection by your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
5. Spill Management:
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Small Spills (in a chemical fume hood):
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbent material and any contaminated debris into a sealable hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (consult your EHS for recommendations), and then wipe down with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside of a fume hood):
-
Evacuate the immediate area.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent others from entering the spill area.
-
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not published, the principles are derived from standard laboratory procedures for handling and disposing of hazardous chemical and cytotoxic waste. The core principle is the containment and proper disposal through an authorized hazardous waste management system, which typically involves high-temperature incineration for cytotoxic compounds.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Signaling Pathway Inhibition by this compound
This compound acts as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). These enzymes are critical for the post-translational modification of RAS proteins, which is a prerequisite for their localization to the cell membrane and subsequent activation of downstream signaling pathways that drive cell proliferation and survival. By inhibiting both enzymes, this compound prevents RAS membrane association, thereby blocking these oncogenic signals.
Caption: Inhibition of RAS signaling by this compound.
References
Essential Safety and Logistical Information for Handling FGTI-2734
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of FGTI-2734, a dual farnesyl transferase (FT) and geranylgeranyl transferase-1 (GGT-1) inhibitor. As an investigational compound, it is imperative to adhere to strict safety measures to mitigate potential risks.
Immediate Safety and Handling Protocols
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following guidelines for handling potent enzyme inhibitors and hazardous research compounds should be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted for every experimental procedure involving this compound. The following table outlines the minimum recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the preparation of concentrated solutions or during sonication. | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Should be worn at all times when handling this compound or contaminated equipment. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn to protect skin and clothing from contamination. |
| Chemical-resistant Apron | Recommended when handling larger quantities of this compound or when there is a higher risk of splashes. | |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powdered form of this compound or when there is a potential for aerosol generation. |
Engineering Controls
-
Fume Hood: All work with powdered this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
General Handling and Hygiene
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Keep containers of this compound tightly closed when not in use.
Operational Plans
Solubility and Stock Solution Preparation
This compound is a solid, white to off-white powder. It is soluble in various solvents, and the appropriate solvent should be chosen based on the experimental requirements.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | Information not available |
| Water | Information not available |
Stock Solution Preparation (Example in DMSO):
To prepare a 10 mM stock solution of this compound (Molecular Weight: 510.63 g/mol ) in DMSO:
-
Weigh out 5.11 mg of this compound powder in a suitable container within a chemical fume hood.
-
Add 1 mL of anhydrous DMSO to the container.
-
Vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Disposal Plan
This compound should be treated as a hazardous chemical waste. As it is not specifically listed under the Resource Conservation and Recovery Act (RCRA), it would be classified as a non-RCRA hazardous pharmaceutical waste.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Apoptosis Assay via Western Blot for Cleaved Caspase-3 and PARP
This protocol outlines the detection of apoptosis induction by this compound through the analysis of cleaved caspase-3 and PARP.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 24, 48, or 72 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blot:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the results to a loading control such as β-actin or GAPDH.
-
KRAS Membrane Localization Assay via Immunofluorescence
This protocol describes the visualization of KRAS localization within the cell in response to this compound treatment.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Allow the cells to adhere and then treat with this compound or vehicle control for the desired time.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate the cells with a primary antibody specific for KRAS overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the localization of KRAS using a fluorescence microscope.
-
Quantitative Data
| Parameter | Value |
| IC50 Farnesyl Transferase (FT) | 250 nM[1][2] |
| IC50 Geranylgeranyl Transferase-1 (GGT-1) | 520 nM[1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
